molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487
CAS No.: 5305-40-8
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8) is a high-value, multifunctional organic intermediate with the molecular formula C5H2Cl2N2O and a molecular weight of 176.98 g/mol . This compound is characterized by its two distinct and highly reactive functional groups, which make it an exceptionally versatile building block in medicinal and heterocyclic chemistry . The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making the molecule prone to regioselective nucleophilic aromatic substitution (SNAr) reactions . This allows researchers to systematically introduce a variety of amines and other nucleophiles, creating diverse disubstituted pyrimidine scaffolds . Concurrently, the aldehyde group at the 5-position provides a flexible handle for further transformation, readily participating in condensation reactions . This dual reactivity is powerfully leveraged in one-pot, catalyst-free cascade reactions to construct complex fused polycyclic systems, such as benzofuran-fused pyrido[4,3-d]pyrimidines, which have shown promising antitumor activities in vitro . As a substrate for the synthesis of N-terminal surrogates in amino acid and peptide analogues, this compound is a critical precursor for developing novel bioactive molecules . Due to its irritating properties, proper laboratory precautions should be taken, including the use of personal protective equipment. Store in a cool, dry place under an inert atmosphere . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJHQXYQAUDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356108
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-40-8
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5305-40-8

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C5H2Cl2N2O.[1] It is a versatile building block due to the presence of two reactive chlorine atoms and an aldehyde functional group on the pyrimidine core.

PropertyValueReference
CAS Number 5305-40-8[1][2][3]
Molecular Formula C5H2Cl2N2O[1]
Molecular Weight 176.99 g/mol [1]
Appearance Solid
Melting Point 66-71 °C
Assay ≥ 96%
Storage Temperature 2-8°C
SMILES String Clc1ncnc(Cl)c1C=O
InChI 1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
InChI Key XQSJHQXYQAUDFC-UHFFFAOYSA-N

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl3).[5][6][7][8]

Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Chlorination DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphoryl Chloride (POCl3) POCl3->Vilsmeier_Reagent Reacts with Intermediate Formylated Intermediate Vilsmeier_Reagent->Intermediate Formylating Agent Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Dihydroxypyrimidine->Intermediate Reacts with Product This compound Intermediate->Product Chlorination

Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 4,6-Dihydroxypyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl3)

  • Ice

  • Water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphoryl chloride (POCl3) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction with Dihydroxypyrimidine: Cool the Vilsmeier reagent to 5°C and add 4,6-dihydroxypyrimidine portion-wise.

  • Continue stirring for another 30 minutes, then heat the reaction mixture in a water bath for several hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into crushed ice.

  • Neutralize the solution with a sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield this compound.

Chemical Reactivity and Applications

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at positions 4 and 6 are susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms and the aldehyde group, facilitates SNAr reactions. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2.

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Alkoxides

  • Thiols

The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SNAr Reaction Workflow

G cluster_0 Substitution at C4/C6 Dichloropyrimidine 4,6-Dichloropyrimidine- 5-carbaldehyde Mono_Substituted 4-Substituted-6-chloro- pyrimidine-5-carbaldehyde Dichloropyrimidine->Mono_Substituted SNAr Reaction Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->Dichloropyrimidine Nucleophile->Mono_Substituted Di_Substituted 4,6-Disubstituted- pyrimidine-5-carbaldehyde Mono_Substituted->Di_Substituted Further Substitution

Caption: General workflow for SNAr reactions of this compound.

Experimental Protocol: SNAr Amination

This protocol describes a typical amination reaction.

Materials:

  • This compound

  • Amine (e.g., a primary or secondary amine)

  • Base (e.g., triethylamine or sodium hydroxide)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids. Consequently, synthetic pyrimidine derivatives are of great interest in medicinal chemistry. This compound serves as a crucial intermediate for the synthesis of a variety of pyrimidine-based compounds with potential therapeutic applications, including:

  • Antiviral agents

  • Anticancer drugs

The ability to selectively functionalize the pyrimidine ring at the 4, 5, and 6 positions allows for the generation of diverse molecular libraries for drug screening and lead optimization.

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR Resonances corresponding to the aldehyde proton and the pyrimidine ring proton.
¹³C NMR Signals for the carbonyl carbon, the pyrimidine ring carbons, and any substituent carbons.
LC-MS A peak corresponding to the molecular weight of the compound, often observed as [M+H]⁺.
HPLC Used to determine the purity of the compound.

Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[3]

Safety Information

This compound is classified as a hazardous substance.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

4,6-Dichloropyrimidine-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde for Advanced Research

Abstract

This compound is a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive aldehyde group and two labile chlorine atoms on a pyrimidine core, makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is central to numerous pharmaceuticals, and this disubstituted carbaldehyde provides a strategic entry point for creating complex derivatives through sequential and regioselective reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its chemical reactivity, and a summary of its analytical characterization.

Physicochemical and Structural Data

This compound is a solid organic compound at room temperature. Its key quantitative data and identifiers are summarized in the table below, providing a foundational reference for researchers.

PropertyValue
Molecular Weight 176.99 g/mol [1][2][3]
Molecular Formula C₅H₂Cl₂N₂O[1][2][3]
CAS Number 5305-40-8[1][2][3]
Melting Point 66-71 °C
Appearance Solid
InChI Key XQSJHQXYQAUDFC-UHFFFAOYSA-N
IUPAC Name This compound[3]

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for synthesizing this compound is through the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[1][2] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to both chlorinate the hydroxyl groups and introduce the formyl (aldehyde) group at the 5-position.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][4]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) to the DMF and stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.

  • Reaction: To this mixture, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is maintained. Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reflux: Heat the resulting heterogeneous mixture to reflux and maintain this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction mixture and remove the volatile components under reduced pressure. Carefully pour the residue into a beaker of ice water with stirring. Extract the aqueous phase multiple times (e.g., six times) with diethyl ether.[1]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with pure water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by crystallization from a mixed solvent system, such as ethyl acetate and petroleum ether, to yield this compound as a solid.[1]

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Core Intermediate cluster_derivatization Further Reactions cluster_final Product Classes A 4,6-Dihydroxypyrimidine C Vilsmeier-Haack Reaction A->C B POCl₃ + DMF B->C D 4,6-Dichloropyrimidine- 5-carbaldehyde C->D Yields Core Product E Nucleophilic Aromatic Substitution (SNAr) D->E Reacts at C4/C6 F Claisen-Schmidt Condensation D->F Reacts at Aldehyde G Substituted Pyrimidines (e.g., Aminopyrimidines) E->G H Pyrimidine-Based Chalcones F->H

References

Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,6-dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary method described herein is a one-pot Vilsmeier-Haack formylation followed by chlorination.

Reaction Principle

The synthesis of this compound from 4,6-dihydroxypyrimidine is typically achieved through a Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to achieve both formylation at the 5-position and chlorination of the hydroxyl groups at the 4- and 6-positions in a single procedural step.[5] The electrophilic Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from the reaction between POCl₃ and DMF.[2][4] This reagent then attacks the electron-rich pyrimidine ring, leading to the introduction of a formyl group.[2] Subsequently, the hydroxyl groups are converted to chloro groups by the excess phosphorus oxychloride.[6][7]

Experimental Protocols

Two representative experimental protocols with different scales are provided below.

Protocol A: Gram Scale Synthesis

This protocol is adapted from a common laboratory-scale procedure.[5]

Reagents:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl ether

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Ice

Procedure:

  • In a flask equipped with a stirrer, add N,N-dimethylformamide (3.2 mL) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (10 mL) to the DMF while maintaining the temperature at 0 °C and stir for 1 hour.[5]

  • To this mixture, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) and allow the mixture to stir at room temperature for 30 minutes.[5]

  • Heat the resulting heterogeneous mixture to reflux and maintain for 3 hours.[5]

  • After the reaction is complete, remove the volatile components under reduced pressure.[5]

  • Carefully pour the residue into ice water.[5]

  • Extract the aqueous phase six times with ethyl ether.[5]

  • Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate and pure water.[5]

  • Dry the organic phase over anhydrous sodium sulfate.[5]

  • Concentrate the dried organic phase under reduced pressure to obtain a yellow solid.[5]

Protocol B: Larger Scale Synthesis

This protocol outlines a procedure for a larger scale synthesis.[5]

Reagents:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ether

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Ice

Procedure:

  • At 0 °C, mix N,N-dimethylformamide (64 mL) with phosphorus oxychloride (200 mL) and stir for 1 hour.[5]

  • Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the mixture and continue stirring for 30 minutes at room temperature.[5]

  • Heat the non-homogeneous mixture to reflux for 3 hours.[5]

  • Following the reaction, remove volatile substances by distillation under reduced pressure.[5]

  • Carefully pour the residue into ice water.[5]

  • Extract the aqueous phase six times with ether.[5]

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate and pure water, then dry over anhydrous sodium sulfate.[5]

  • Concentrate the dried organic phase under reduced pressure.[5]

  • Crystallize the product from an ethyl acetate-petroleum ether mixed solvent to yield the final product.[5]

Data Presentation

The following tables summarize the quantitative data from the described synthetic procedures.

ParameterProtocol AProtocol B
Starting Material 4,6-Dihydroxypyrimidine4,6-Dihydroxypyrimidine
Scale (Starting Material) 2.5 g (22.3 mmol)50.0 g (446 mmol)
Reagents POCl₃, DMFPOCl₃, DMF
Reaction Time 3 hours at reflux3 hours at reflux
Product Yield 3.7 g (95%)43.5 g (55%)
Product Appearance Yellow solidNot specified, likely solid

Table 1: Summary of Reaction Parameters and Yields.

Analysis Result
LC-MS (ESI) m/z 177 [M+H]⁺
¹H NMR (CDCl₃) δ 10.46 (s, 1H), 8.90 (s, 1H)

Table 2: Spectroscopic Data for this compound.[5]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4,6-dihydroxypyrimidine to this compound.

Reaction_Pathway 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Intermediate Formylated & Chlorinated Intermediate 4,6-Dihydroxypyrimidine->Intermediate  Formylation &  Chlorination Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Intermediate Final_Product 4,6-Dichloropyrimidine- 5-carbaldehyde Intermediate->Final_Product  Work-up Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagent_Mixing Mix POCl3 and DMF at 0°C Substrate_Addition Add 4,6-Dihydroxypyrimidine Reagent_Mixing->Substrate_Addition Reflux Heat to Reflux for 3h Substrate_Addition->Reflux Solvent_Removal Remove Volatiles (Reduced Pressure) Reflux->Solvent_Removal Quenching Pour into Ice Water Solvent_Removal->Quenching Extraction Extract with Ether Quenching->Extraction Washing Wash with NaHCO3 (aq) and Water Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Crystallization Crystallize from EtOAc/Petroleum Ether Concentration->Crystallization

References

In-depth Technical Guide: 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly pyrimidine derivatives which are central to numerous drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. Despite extensive searches of chemical databases and scientific literature, a complete, publicly available crystal structure determination for this compound could not be located. Consequently, this document presents a detailed synthesis protocol and known physicochemical properties. Furthermore, a generalized experimental workflow for single-crystal X-ray diffraction is provided as a methodological template for researchers who may crystallize this compound in the future.

Introduction

Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. This compound serves as a versatile building block for the synthesis of substituted pyrimidines, owing to its reactive chloro and aldehyde functional groups. A detailed understanding of its three-dimensional structure is critical for designing novel derivatives with specific biological targets. While the definitive crystal structure is not available, this guide consolidates the existing knowledge to support ongoing research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information resources.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₂OPubChem[1]
Molecular Weight 176.99 g/mol PubChem[1]
CAS Number 5305-40-8PubChem[1]
Appearance Pale-yellow to off-white solidRlavie Technology Co., Ltd.
Melting Point 66-71 °CSigma-Aldrich
Boiling Point 92-93 °C at 0.05 TorrChemicalBook
Solubility Soluble in 95% ethanol (50 mg/mL)Sigma-Aldrich

Synthesis of this compound

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, starting from 4,6-dihydroxypyrimidine.

Experimental Protocol

A general procedure for the synthesis is as follows:

  • To a stirred solution of N,N-dimethylformamide (DMF, 64 mL), phosphorus oxychloride (POCl₃, 200 mL) is added dropwise at 0 °C. The mixture is stirred for 1 hour at this temperature.

  • 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) is then added portion-wise to the reaction mixture.

  • The resulting suspension is stirred for 30 minutes at room temperature and then heated to reflux for 3 hours.

  • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured into ice water.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by crystallization from an ethyl acetate-petroleum ether mixture to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Vilsmeier-Haack Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C, 1 hr POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier ReactionMixture Reaction Mixture Vilsmeier->ReactionMixture Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Dihydroxypyrimidine->ReactionMixture Reflux Reflux (3 hrs) ReactionMixture->Reflux Quenching Quenching (Ice Water) Reflux->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing (aq. NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization Product 4,6-Dichloropyrimidine- 5-carbaldehyde Crystallization->Product

Caption: Synthesis workflow for this compound.

Hypothetical Crystal Structure Determination Workflow

As no published crystal structure exists, this section outlines a standard workflow for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

Experimental Workflow

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement Dissolution Dissolve compound in appropriate solvent Evaporation Slow evaporation Dissolution->Evaporation VaporDiffusion Vapor diffusion Dissolution->VaporDiffusion Cooling Slow cooling Dissolution->Cooling SingleCrystal Obtain single crystal Evaporation->SingleCrystal VaporDiffusion->SingleCrystal Cooling->SingleCrystal Mounting Mount crystal on diffractometer Xray Expose to X-ray beam Mounting->Xray Diffraction Collect diffraction data Xray->Diffraction DataReduction Data reduction and integration Diffraction->DataReduction StructureSolution Structure solution (e.g., direct methods) DataReduction->StructureSolution Refinement Structure refinement (full-matrix least-squares) StructureSolution->Refinement Validation Validation and analysis Refinement->Validation CIF Generate CIF file Validation->CIF

Caption: Hypothetical workflow for single-crystal X-ray diffraction.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms can be sequentially or simultaneously substituted by various nucleophiles, and the aldehyde group can undergo a range of chemical transformations, allowing for the generation of diverse molecular libraries for high-throughput screening.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a solid foundation of its known properties, synthesis, and potential for future research. The elucidation of its crystal structure would be a valuable contribution to the field, enabling more precise structure-based drug design and a deeper understanding of its chemical reactivity. Researchers are encouraged to pursue the crystallization and structural analysis of this important synthetic intermediate.

References

Chemical properties of 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of a broad spectrum of biologically active molecules. Its unique structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms and an aldehyde group, makes it an essential building block in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and spectral data. The information is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is typically a yellow to off-white solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4,6-Dichloro-5-formylpyrimidine, 4,6-Dichloropyrimidine-5-carboxaldehyde[1]
CAS Number 5305-40-8[1][3][4][5]
Molecular Formula C₅H₂Cl₂N₂O[1][3][4]
Molecular Weight 176.99 g/mol [1][3][4][5]
Appearance Yellow to off-white solid[1][2]
Melting Point 66-71 °C[1][5]
Boiling Point 92-93 °C (at 0.05 Torr)[1]
Density (Predicted) 1.588 ± 0.06 g/cm³[1]
SMILES Clc1ncnc(Cl)c1C=O[1][5]
InChI Key XQSJHQXYQAUDFC-UHFFFAOYSA-N[1][3][5]
Table 2: Computed Molecular Properties
PropertyValueReference(s)
XLogP3-AA 1.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Exact Mass 175.9544181 Da[3]
Topological Polar Surface Area 42.9 Ų[3]

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[4][6] This method is effective for producing the target compound on a gram scale.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a reaction vessel, N,N-dimethylformamide (DMF, 64 mL) is mixed with phosphorus oxychloride (POCl₃, 200 mL). The mixture is stirred for 1 hour at 0 °C in an ice bath.[1][4]

  • Addition of Pyrimidine Precursor: 4,6-Dihydroxypyrimidine (50.0 g, 446 mmol) is added to the Vilsmeier reagent. The mixture is stirred for an additional 30 minutes at room temperature.[1][4]

  • Reaction: The resulting heterogeneous mixture is heated to reflux and maintained for 3 hours.[1][4]

  • Work-up: After the reaction is complete, volatile components are removed by distillation under reduced pressure. The residue is then carefully poured into ice water.[1][4]

  • Extraction: The aqueous phase is extracted six times with diethyl ether. The organic phases are then combined.[1][4]

  • Washing and Drying: The combined organic phase is washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and pure water. It is then dried over anhydrous sodium sulfate (Na₂SO₄).[1][4]

  • Purification: The dried organic solution is concentrated under reduced pressure. The target compound, this compound, is crystallized using an ethyl acetate-petroleum ether mixed solvent, yielding the product (43.5 g, 55% yield).[1][4]

  • Analysis: The product can be analyzed by LC-MS (ESI), which should show a peak at m/z 177 [M+H]⁺.[1][4]

Synthesis_Workflow Reactants 4,6-Dihydroxypyrimidine POCl₃ DMF Step1 1. Mix DMF + POCl₃ 2. Add Pyrimidine (0°C to RT) Reactants->Step1 Step2 Reflux (3 hours) Step1->Step2 Step3 Work-up (Ice Water Quench) Step2->Step3 Step4 Extraction (Ether) Step3->Step4 Step5 Wash & Dry (NaHCO₃, H₂O, Na₂SO₄) Step4->Step5 Step6 Crystallization (EtOAc/Petroleum Ether) Step5->Step6 Product 4,6-Dichloropyrimidine- 5-carbaldehyde Step6->Product SNAr_Reaction Start 4,6-Dichloropyrimidine- 5-carbaldehyde Cl CHO Cl Product 4-Nu-6-chloropyrimidine -5-carbaldehyde Start->Product SₙAr Reaction Reagent Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Reagent->Product

References

Reactivity of the Aldehyde Group in 4,6-Dichloropyrimidine-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure is characterized by two key reactive sites: the chlorine atoms at positions 4 and 6, which are susceptible to nucleophilic aromatic substitution (SNAr), and the aldehyde group at position 5. The electron-deficient nature of the pyrimidine ring, amplified by the two electronegative chlorine atoms, renders the aldehyde group highly electrophilic and amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the aldehyde moiety, detailing key reactions, experimental protocols, and quantitative data to support the synthesis of novel pyrimidine-based derivatives.

Introduction: The Chemical Landscape of this compound

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Functionalized pyrimidines, such as this compound, serve as crucial intermediates for the synthesis of a diverse array of complex molecules. The title compound is typically synthesized via the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich aromatic and heteroaromatic rings.[2][3][4] In the case of dihydroxypyrimidines, this reaction efficiently introduces both the chlorine and aldehyde functionalities.[1]

The reactivity of this compound is dominated by the electrophilic character of three positions: the carbonyl carbon of the aldehyde and the carbon atoms bonded to the chlorine atoms. While the chlorine atoms are readily displaced by nucleophiles, this guide will focus specifically on the rich chemistry of the aldehyde group.

Reactivity_Overview General Reactivity of this compound start 4,6-Dichloropyrimidine- 5-carbaldehyde aldehyde_reactions Aldehyde Group Reactions start->aldehyde_reactions snar_reactions SNAr Reactions (at C4/C6) start->snar_reactions wittig Wittig Reaction aldehyde_reactions->wittig reduction Reduction aldehyde_reactions->reduction knoevenagel Knoevenagel Condensation aldehyde_reactions->knoevenagel schiff_base Schiff Base Formation aldehyde_reactions->schiff_base oxime Oxime Formation aldehyde_reactions->oxime alkene Alkene Derivative wittig->alkene alcohol Primary Alcohol reduction->alcohol alpha_beta_unsat α,β-Unsaturated Product knoevenagel->alpha_beta_unsat imine Imine (Schiff Base) schiff_base->imine oxime_prod Oxime oxime->oxime_prod

Caption: Overview of reactive sites and pathways.

Key Reactions of the Aldehyde Group

The electrophilic aldehyde group of this compound readily undergoes nucleophilic attack, leading to a variety of important chemical transformations.

Knoevenagel and Claisen-Schmidt Condensations

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] A closely related reaction, the Claisen-Schmidt condensation, occurs between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[7] These reactions are fundamental for forming carbon-carbon double bonds.

For instance, the 2-amino analogue of the title compound undergoes a Claisen-Schmidt condensation with acetophenone to produce a pyrimidine-based chalcone.[1] This transformation highlights the aldehyde's reactivity, even in a molecule with other potential reaction sites.

Knoevenagel_Condensation Claisen-Schmidt Condensation Pathway start 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde addition Nucleophilic Addition of Enolate to Aldehyde start->addition reagents Acetophenone, NaOH, Ethanol intermediate Enolate Formation (from Acetophenone) reagents->intermediate intermediate->addition dehydration Dehydration addition->dehydration product (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino) pyrimidin-5-yl)-1-phenylprop-2-en-1-one dehydration->product

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Claisen-Schmidt Condensation [1]

This protocol describes the synthesis of a pyrimidine-based chalcone from 2-amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehyde, a derivative where one chlorine has been substituted.

  • Reactant Preparation: To an equimolar mixture of the pyrimidine carbaldehyde derivative and acetophenone in ethanol (8.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The precipitate obtained is isolated by filtration.

  • Purification: The solid is recrystallized from ethanol to yield the final product.

Quantitative Data: Claisen-Schmidt Condensation

ProductYieldMelting Point (°C)
(E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one20%157-159

Table based on data for a derivative of the title compound.[1]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly valuable for introducing a carbon-carbon double bond with control over its position.

Wittig_Reaction Wittig Reaction Pathway start 4,6-Dichloropyrimidine- 5-carbaldehyde cycloaddition [2+2] Cycloaddition start->cycloaddition reagents Phosphonium Ylide (Ph3P=CHR) reagents->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate elimination Elimination intermediate->elimination product Alkene Derivative elimination->product byproduct Triphenylphosphine oxide elimination->byproduct

Caption: Generalized Wittig reaction workflow.

Experimental Protocol: General Wittig Reaction [8]

This is a general procedure adaptable for this compound.

  • Reactant Preparation: In a reaction tube, combine the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 eq), this compound (1.0 eq), and a suitable solvent like dichloromethane.

  • Ylide Formation: Add a base (e.g., 50% NaOH solution) dropwise to the mixture to generate the ylide in situ.

  • Reaction: Cap the reaction tube and shake vigorously for 30 minutes to 1 hour at room temperature.

  • Work-up: Add water and dichloromethane to the tube, shake to mix, and then separate the organic layer.

  • Purification: Dry the organic layer (e.g., with sodium sulfate), remove the solvent, and recrystallize the solid residue from a suitable solvent (e.g., propanol) to obtain the alkene product.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[10][11] This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. The formation is typically reversible and can be catalyzed by either acid or base.[12]

Schiff_Base_Formation Schiff Base Formation Pathway start 4,6-Dichloropyrimidine- 5-carbaldehyde addition Nucleophilic Addition start->addition reagents Primary Amine (R-NH2) reagents->addition intermediate Carbinolamine Intermediate addition->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product Schiff Base (Imine) dehydration->product

Caption: Generalized Schiff base formation.

Experimental Protocol: General Schiff Base Synthesis [13]

  • Reactant Preparation: Dissolve this compound and an equimolar amount of the desired primary amine in a minimal volume of ethanol.

  • Reaction: Heat the mixture to reflux for 24-36 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with ether (or another suitable organic solvent).

  • Purification: Dry the combined organic extracts over magnesium sulfate, evaporate the solvent under vacuum, and recrystallize the residue from an appropriate solvent to yield the pure Schiff base.

Oxime Formation

Oximes are formed by the condensation of an aldehyde or ketone with hydroxylamine.[14][15] This reaction is a reliable method for the characterization and purification of carbonyl compounds and serves as a gateway to synthesizing other nitrogen-containing functional groups.[16]

Oxime_Formation Oxime Formation Pathway start 4,6-Dichloropyrimidine- 5-carbaldehyde addition Nucleophilic Addition start->addition reagents Hydroxylamine (NH2OH·HCl), Base reagents->addition intermediate Intermediate Adduct addition->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product Oxime Derivative dehydration->product

Caption: Generalized oxime formation.

Experimental Protocol: General Oxime Synthesis [16]

  • Reactant Preparation: Prepare a mixture of this compound, hydroxylamine hydrochloride, ethanol, and a base such as pyridine in a round-bottomed flask.

  • Reaction: Reflux the mixture on a water bath for 15-60 minutes.

  • Isolation: Upon cooling, the oxime product may crystallize. Filter the solid and dry.

  • Purification: To remove residual pyridine, treat the product with a dilute acid to form a salt, which can be washed away. Recrystallize the final oxime product from ethanol.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. This transformation is a key step in modifying the pyrimidine scaffold for further synthetic elaboration.

Experimental Protocol: General Reduction of Aldehyde

A general protocol for the reduction of an aldehyde to a primary alcohol is as follows:

  • Reactant Preparation: Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask.

  • Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting alcohol by recrystallization or column chromatography.

Role in Drug Discovery and Development

The derivatives synthesized from this compound are of immense interest in drug discovery. The pyrimidine core is a well-established pharmacophore present in a wide range of therapeutic agents. The reactions of the aldehyde group, coupled with substitutions at the C4 and C6 positions, allow for the creation of large, diverse chemical libraries for high-throughput screening. These libraries can be screened for various biological activities, contributing to the discovery of new lead compounds in areas such as oncology, infectious diseases, and neurology.

Drug_Development_Workflow Role in Drug Development start 4,6-Dichloropyrimidine- 5-carbaldehyde aldehyde_chem Aldehyde Chemistry (Wittig, Condensation, etc.) start->aldehyde_chem snar_chem SNAr Chemistry (at C4/C6) start->snar_chem library Diverse Chemical Library of Pyrimidine Derivatives aldehyde_chem->library snar_chem->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Synthetic utility in drug discovery.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The aldehyde group at the C5 position exhibits classic electrophilic reactivity, enabling a wide range of transformations including condensations, olefinations, and the formation of imines and oximes. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to selectively functionalize both the aldehyde and the chloro-substituted positions provides a powerful strategy for creating molecular diversity.

References

The Synthetic Cornerstone: A Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing 4,6-Dichloropyrimidine-5-carbaldehyde, a pivotal building block in the synthesis of complex heterocyclic compounds. This document provides a survey of commercial suppliers, detailed technical specifications, key synthetic protocols, and an exploration of the biological signaling pathways accessible through its derivatives, particularly in the context of kinase inhibition and stress response modulation.

Commercial Availability and Specifications

This compound (CAS No. 5305-40-8) is readily available from a range of chemical suppliers. The compound, with a molecular formula of C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol , is typically supplied as a solid with purity levels of 96% or higher. Proper storage in a cool, dry, and well-ventilated area is recommended, often at temperatures between 2-8°C.

For ease of comparison, the following table summarizes the specifications from prominent commercial suppliers. Researchers are advised to consult the suppliers' specific Certificates of Analysis for lot-specific data.

SupplierPurityMelting Point (°C)AppearanceAdditional Notes
Sigma-Aldrich 96%66-71SolidDiscontinued, but data available.
Thermo Scientific Chemicals 97%66-71Pale yellow needlesFormerly an Alfa Aesar product.[1][2]
Nordmann 97%Not SpecifiedNot SpecifiedKey intermediate for pharmaceuticals.[3]
ChemScene ≥98%Not SpecifiedNot Specified
BLD Pharm Not SpecifiedNot SpecifiedNot SpecifiedStored under inert atmosphere.[4]
A Chemtek Not SpecifiedNot SpecifiedNot SpecifiedIn stock and ready to be shipped.[5]

Experimental Protocols

The unique trifunctionality of this compound—featuring two reactive chlorine atoms and an aldehyde group—renders it a versatile precursor for a variety of chemical transformations. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde can undergo a wide range of classical reactions.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol outlines the synthesis of the title compound from 4,6-dihydroxypyrimidine.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature.

  • Add 4,6-dihydroxypyrimidine to the reaction mixture in portions.

  • Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atoms

The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously displaced by various nucleophiles. The following is a general procedure for a monosubstitution reaction.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF in a round-bottom flask under an inert atmosphere.

  • Add the desired nucleophile (e.g., an amine or thiol, 1.0-1.2 eq).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol describes the condensation reaction of the aldehyde group followed by intramolecular cyclization to form a fused pyrimidine ring system.

Methodology:

  • To a solution of this compound in a suitable solvent (e.g., ethanol), add an appropriate amine-containing nucleophile (e.g., an amidine or guanidine derivative).

  • Add a catalytic amount of an acid or base, as required by the specific substrate.

  • Heat the reaction mixture to reflux until the condensation is complete (monitored by TLC).

  • For the cyclization step, a secondary reaction, often requiring a different set of conditions (e.g., a change in solvent, addition of a new reagent, or higher temperature), may be necessary to facilitate the intramolecular nucleophilic attack of the newly introduced group onto one of the chloro-substituents.

  • Work-up and purification are highly dependent on the nature of the product and should be adapted from analogous literature procedures.

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate key experimental and biological concepts related to this compound and its derivatives.

Synthetic Workflow

G cluster_start Starting Materials cluster_core Core Compound cluster_reactions Key Reactions cluster_products Product Classes start1 4,6-Dihydroxypyrimidine reaction1 Vilsmeier-Haack Reaction start1->reaction1 start2 Nucleophile (Amine/Thiol) reaction2 SNAr Reaction start2->reaction2 start3 Amidine/Guanidine reaction3 Condensation/ Cyclization start3->reaction3 core 4,6-Dichloropyrimidine- 5-carbaldehyde core->reaction2 core->reaction3 reaction1->core product1 Monosubstituted Pyrimidines reaction2->product1 product2 Disubstituted Pyrimidines reaction2->product2 Simultaneous SNAr product3 Pyrimido[4,5-d]pyrimidines reaction3->product3 product1->reaction2 Sequential SNAr

Caption: Synthetic workflow for this compound.

CDK9 Signaling Pathway

Derivatives of pyrimidines are known to target cyclin-dependent kinases (CDKs). The following diagram illustrates a simplified CDK9 signaling pathway, a key regulator of transcription.

CDK9_Pathway CDK7 CDK7 PTEFb_active Active P-TEFb (CDK9-P/Cyclin T1) CDK7->PTEFb_active Phosphorylates Thr186 on CDK9 PTEFb_inactive Inactive P-TEFb (CDK9/Cyclin T1 in 7SK snRNP complex) PTEFb_inactive->PTEFb_active Stress Signals RNAPII_paused Paused RNA Polymerase II PTEFb_active->RNAPII_paused Phosphorylates RNAPII CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates DSIF/NELF RNAPII_elongating Elongating RNA Polymerase II RNAPII_paused->RNAPII_elongating Transcription Gene Transcription RNAPII_elongating->Transcription DSIF_NELF->RNAPII_elongating Dissociation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->PTEFb_active

Caption: Simplified CDK9 signaling pathway and point of inhibition.

KRAS G12D Signaling Pathway

Mutations in the KRAS gene, such as G12D, lead to constitutively active signaling pathways that drive cell proliferation. Pyrimidine scaffolds are being explored as inhibitors of these pathways.

KRAS_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP Activates GEFs (e.g., SOS1) KRAS_GTP KRAS G12D-GTP (Constitutively Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->KRAS_GTP Allosteric Inhibition

Caption: KRAS G12D signaling pathway and potential inhibition.[6][7]

HSF1 Stress Response Pathway

The Heat Shock Factor 1 (HSF1) pathway is a critical cellular stress response mechanism. Some pyrimidine derivatives have been shown to modulate this pathway.

HSF1_Pathway Stress Proteotoxic Stress (Heat, Misfolded Proteins) HSF1_monomer HSF1 Monomer (Inactive, bound to HSP90) Stress->HSF1_monomer HSP90 release HSF1_trimer HSF1 Trimer (Active) HSF1_monomer->HSF1_trimer Trimerization & Phosphorylation HSE Heat Shock Element (in gene promoters) HSF1_trimer->HSE Binds to DNA HSP_genes Heat Shock Protein (HSP) Genes HSE->HSP_genes Transcriptional Activation Protein_Folding Protein Folding & Cell Survival HSP_genes->Protein_Folding Pyrimidine_Modulator Pyrimidine-based Modulator Pyrimidine_Modulator->HSF1_trimer Inhibits HSF1 activity

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The functionalization of pyrimidine rings is a key strategy in the development of novel bioactive molecules. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4,6-Dichloropyrimidine-5-carbaldehyde with various arylboronic acids. This particular substrate is of significant interest as the resulting 4-aryl-6-chloropyrimidine-5-carbaldehydes are versatile intermediates for the synthesis of a diverse range of heterocyclic compounds with potential pharmacological activities. The presence of the aldehyde group at the C5 position, along with chlorine atoms at C4 and C6, offers multiple points for further chemical elaboration.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

For dihalogenated pyrimidines, the regioselectivity of the Suzuki coupling is a critical consideration. In the case of 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards oxidative addition than a halogen at the C2 position.[3][4] For this compound, which is symmetrical with respect to the C2 position, mono-arylation is expected to occur selectively at either the C4 or C6 position. The electron-withdrawing nature of the aldehyde group at C5 is anticipated to activate the adjacent C4 and C6 positions towards nucleophilic attack, potentially facilitating the coupling reaction.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki coupling reactions on structurally similar dichloropyrimidine derivatives.[1] Researchers should consider these as starting points and may need to optimize conditions for specific arylboronic acids.

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol is adapted from the successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at a temperature between 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyrimidine-5-carbaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki coupling reactions.[5][6][7]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired arylboronic acid (0.55 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono-arylation of 4,6-dichloropyrimidine derivatives. While specific data for the 5-carbaldehyde derivative is limited in the literature, these tables provide a strong predictive framework based on analogous systems.[1][3]

Table 1: Optimization of Reaction Conditions for Mono-Suzuki Coupling

EntryCatalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)8018Good to Excellent
2Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9012Moderate to Good
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF1008Good to Excellent
4Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1106Good to Excellent

Yields are estimations based on similar reactions and will vary depending on the specific arylboronic acid used.

Table 2: Representative Mono-Arylated Products

ProductArylboronic AcidExpected Yield Range (%)
4-Phenyl-6-chloropyrimidine-5-carbaldehydePhenylboronic acid70-90
4-(4-Methoxyphenyl)-6-chloropyrimidine-5-carbaldehyde4-Methoxyphenylboronic acid75-95
4-(4-Fluorophenyl)-6-chloropyrimidine-5-carbaldehyde4-Fluorophenylboronic acid65-85
4-(Thiophen-2-yl)-6-chloropyrimidine-5-carbaldehydeThiophene-2-boronic acid60-80

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Dichloropyrimidine) RBY2 R'-B(OR)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reactants reactants This compound Arylboronic Acid Pd Catalyst, Base start->reactants solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) reactants->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aryl-6-chloropyrimidine-5-carbaldehyde purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Considerations and Potential Challenges

  • Side Reactions of the Aldehyde Group: The aldehyde functionality is generally tolerant to Suzuki coupling conditions. However, under strongly basic conditions or with certain nucleophilic boronic acids, side reactions such as aldol condensation or Cannizzaro-type reactions could potentially occur. Careful monitoring of the reaction and using the mildest effective base is recommended.

  • Homocoupling of Boronic Acids: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere, using degassed solvents, and careful control of the reaction temperature.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Performing the reaction under an inert atmosphere and using high-purity reagents and solvents is crucial for reproducibility and high yields.

  • Double Arylation: While mono-arylation is generally favored, prolonged reaction times or higher temperatures may lead to the formation of the di-arylated product. The reaction should be carefully monitored to stop at the desired mono-substituted stage.

By following these protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 4-aryl-6-chloropyrimidine-5-carbaldehyde derivatives, thereby facilitating the development of new chemical entities for drug discovery and other applications.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse kinase inhibitors utilizing the versatile starting material, 4,6-dichloropyrimidine-5-carbaldehyde. The strategic positioning of two reactive chloro groups and an aldehyde functionality on the pyrimidine core allows for the construction of a wide array of fused heterocyclic scaffolds known to interact with the ATP-binding site of various kinases. This document outlines detailed synthetic protocols, presents quantitative biological data for representative compounds, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This compound is a particularly attractive starting material due to its trifunctional nature. The two chlorine atoms at the 4- and 6-positions are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various side chains. The aldehyde group at the 5-position serves as a versatile handle for a range of chemical transformations, including condensation reactions to form fused ring systems, reductive amination to introduce substituted aminomethyl groups, and Wittig reactions to generate olefinic derivatives. This versatility enables the rapid generation of diverse compound libraries for screening against a wide range of kinase targets.

Key Synthetic Strategies

The primary synthetic utility of this compound in kinase inhibitor design lies in its ability to serve as a precursor for various fused pyrimidine systems. Two prominent examples are the synthesis of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Synthesis of Fused Pyrimidine Scaffolds

The aldehyde functionality, in concert with the chloro substituents, allows for efficient one-pot or multi-step syntheses of bicyclic and tricyclic heterocyclic systems. These fused rings mimic the purine core of ATP, enabling them to act as competitive inhibitors of kinases.

Fused_Pyrimidine_Synthesis start 4,6-Dichloropyrimidine- 5-carbaldehyde pyrazolo Pyrazolo[3,4-d]pyrimidine Scaffold start->pyrazolo Condensation/ SNAr pyrido Pyrido[2,3-d]pyrimidine Scaffold start->pyrido Cyclocondensation hydrazine Hydrazine derivatives hydrazine->pyrazolo aminopyrazole Aminopyrazole derivatives active_methylene Active Methylene Compounds active_methylene->pyrido

Caption: General synthetic routes to fused pyrimidine scaffolds.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors derived from pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)
14 CDK2/cyclin A257MCF-745
HCT-1166
HepG-248
13 CDK2/cyclin A281MCF-759
HCT-11688
HepG-29
15 CDK2/cyclin A2119MCF-746
HCT-1167
HepG-248
SI306 Src-GIN811200
GIN287700
GCE287200
16 EGFR34--
4 EGFR54--

Data sourced from multiple studies on pyrazolo[3,4-d]pyrimidine-based inhibitors.[1][2][3]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
PD180970 Bcr-Abl170K562-
PD173955 Bcr-Abl2.5R10(-)-
Compound 65 CDK6115.38PC-3-
Compound 4 PIM-111.4MCF-70.57
HepG21.13
Compound 11 PIM-121.4MCF-71.31
HepG20.99
Compound B1 EGFRL858R/T790M13H19750.087
A5490.179

Data sourced from multiple studies on pyrido[2,3-d]pyrimidine-based inhibitors.[4][5][6][7][8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors.

Protocol 1: Synthesis of 1-Substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes the synthesis of the pyrazolo[3,4-d]pyrimidine core, a crucial intermediate for a variety of kinase inhibitors.[11]

Materials:

  • This compound

  • Aromatic or aliphatic hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Base (for aliphatic hydrazines, e.g., triethylamine)

Procedure:

  • For Aromatic Hydrazines:

    • Dissolve this compound (1.0 eq) and the aromatic hydrazine (1.1 eq) in a suitable high-boiling solvent like acetic acid.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • For Aliphatic Hydrazines:

    • Dissolve this compound (1.0 eq) and the aliphatic hydrazine hydrochloride (1.1 eq) in ethanol.

    • Add a base such as triethylamine (2.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol1_Workflow start 4,6-Dichloropyrimidine- 5-carbaldehyde + Hydrazine reaction Reaction (Heating or Base) start->reaction workup Workup (Precipitation/ Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product 1-Substituted-4-chloro- 1H-pyrazolo[3,4-d]pyrimidine purification->product

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general method for constructing the pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of a base such as piperidine.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude pyrido[2,3-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization.

Protocol 3: Diversification of Fused Pyrimidine Scaffolds

The chloro-substituted fused pyrimidines can be further functionalized to generate a library of potential kinase inhibitors.

A. Nucleophilic Aromatic Substitution (SNAr):

  • Dissolve the 4-chloro-fused pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF).

  • Add the desired amine or thiol nucleophile (1.2 eq) and a base (e.g., DIPEA, K2CO3) (1.5 eq).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Perform an aqueous workup and purify the product by chromatography or recrystallization.

B. Suzuki Coupling:

  • In a reaction vessel, combine the 4-chloro-fused pyrimidine (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an extractive workup, and purify by column chromatography.

Targeted Kinase Signaling Pathways

Derivatives of this compound have shown inhibitory activity against a range of kinases, including both well-studied and understudied kinases implicated in various diseases.

MARK4 Signaling Pathway

Microtubule Affinity-Regulating Kinase 4 (MARK4) is involved in regulating microtubule dynamics and cell polarity. Its overexpression is linked to cancer and neurodegenerative diseases.

MARK4_Pathway cluster_cell Cell MARK4 MARK4 Tau Tau MARK4->Tau Phosphorylates Cell_Cycle Cell Cycle Progression MARK4->Cell_Cycle Promotes Hippo Hippo Pathway MARK4->Hippo Inhibits Microtubules Microtubule Stabilization Tau->Microtubules Detaches from Inhibitor Pyrimidine-based Inhibitor Inhibitor->MARK4

Caption: Simplified MARK4 signaling pathway and its inhibition.

DRAK1 Signaling Pathway

Death-Associated protein Kinase-Related Apoptosis-inducing Kinase 1 (DRAK1) is a serine/threonine kinase involved in apoptosis and inflammatory signaling.

DRAK1_Pathway cluster_drak DRAK1 Signaling RNaseL RNase L IFN IFN Signaling RNaseL->IFN Induces DRAK1 DRAK1 IFN->DRAK1 Induces JNK JNK DRAK1->JNK Activates TRAF6 TRAF6 DRAK1->TRAF6 Degrades Bax Bax JNK->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Translocates to Apoptosis Apoptosis Mitochondria->Apoptosis Initiates NFkB NF-κB Signaling TRAF6->NFkB Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->DRAK1 BMP2K_Pathway cluster_bmp BMP2K Signaling BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds BMP2K BMP2K BMPR->BMP2K Induces SMAD SMAD Pathway BMP2K->SMAD Modulates Endocytosis Clathrin-mediated Endocytosis BMP2K->Endocytosis Regulates Osteoblast Osteoblast Differentiation SMAD->Osteoblast Inhibitor Pyrimidine-based Inhibitor Inhibitor->BMP2K

References

Application Notes and Protocols: Preparation of Pyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules, and the addition of a nitrile group at the 5-position often enhances their therapeutic potential. These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their mechanism of action frequently involves the inhibition of various kinases and enzymes crucial for disease progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and the PI3K/AKT signaling pathway.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-5-carbonitrile derivatives, summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various synthetic routes, with one-pot multicomponent reactions being a particularly efficient and widely used approach. The Biginelli reaction and its variations are commonly employed, involving the condensation of an aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a urea or thiourea derivative.[5][6][7]

General Experimental Workflow

The general workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives is depicted below. This process typically involves the reaction of starting materials, followed by purification of the crude product and subsequent characterization to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Aldehyde, Active Methylene Compound, Urea/Thiourea) reaction One-Pot Reaction (e.g., Biginelli Reaction) start->reaction catalyst Catalyst (e.g., NH4Cl, DBSA) start->catalyst solvent Solvent/Solvent-free start->solvent workup Reaction Work-up (e.g., Pouring into ice water) reaction->workup catalyst->reaction solvent->reaction filtration Filtration and Washing workup->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization pure Pure Product recrystallization->pure tlc TLC Monitoring pure->tlc Analysis mp Melting Point pure->mp Analysis ftir FT-IR Spectroscopy pure->ftir Analysis nmr NMR Spectroscopy (1H, 13C) pure->nmr Analysis ms Mass Spectrometry pure->ms Analysis

Caption: General experimental workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrimidine-5-carbonitrile Derivatives using Ammonium Chloride under Solvent-Free Conditions

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of pyrimidine-5-carbonitrile derivatives from various substituted benzaldehydes, malononitrile, and urea/thiourea using ammonium chloride as a catalyst under solvent-free conditions.[5]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Ammonium chloride (NH4Cl) (10 mol%)

  • Ethyl acetate

  • n-Hexane

  • Crushed ice

  • Distilled water

Equipment:

  • Round bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (10 mol%) is taken in a round bottom flask.

  • The reaction mixture is heated at 110°C with constant stirring for the appropriate time, as monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into crushed ice to precipitate the solid product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane (1:3 ratio) to obtain the pure pyrimidine-5-carbonitrile derivative.

  • The final product is characterized by FT-IR and 1H NMR spectroscopy, and its melting point is determined.

Protocol 2: Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol outlines the classical three-component reaction for the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.[6]

Materials:

  • Aromatic aldehyde (1 equiv)

  • Malononitrile (1 equiv)

  • Thiourea (1 equiv)

  • Sodium isopropoxide (1 equiv)

  • Absolute isopropyl alcohol

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction flask, dissolve thiourea (1 equiv) and malononitrile (1 equiv) in absolute isopropyl alcohol.

  • Add the corresponding aromatic aldehyde (1 equiv) to the mixture.

  • Add sodium isopropoxide (1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization if necessary.

  • Characterize the final product using spectroscopic methods (FT-IR, NMR) and melting point determination.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of some representative pyrimidine-5-carbonitrile derivatives from various studies.

Table 1: Synthesis Yields of Pyrimidine-5-carbonitrile Derivatives.

CompoundSynthetic MethodCatalystConditionsYield (%)Reference
4a (R=C6H5, X=S)One-pot, three-componentNH4Cl110°C, solvent-free92[5]
4c (R=4-Cl-C6H4, X=S)One-pot, three-componentNH4Cl110°C, solvent-free95[5]
4e (R=4-NO2-C6H4, X=S)One-pot, three-componentNH4Cl110°C, solvent-free98[5]
4g (R=4-CH3-C6H4, X=S)One-pot, three-componentNH4Cl110°C, solvent-free89[5]
Thiazolo[3,2-a]pyrimidine analogsZnO nanoparticle-assistedZnO nanoparticlesMicrowave irradiation87.9–96.9[6]

Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Pyrimidine-5-carbonitrile Derivatives (IC50 values).

CompoundTarget/Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
10bEGFR0.00829Erlotinib0.00283[1]
10bHepG23.56Erlotinib0.87[1]
10bA5495.85Erlotinib1.12[1]
10bMCF-77.68Erlotinib5.27[1]
11eVEGFR-20.61Sorafenib0.19[2]
11eHCT-1161.14Sorafenib8.96[2]
11eMCF-71.54Sorafenib11.83[2]
5dCOX-2SubmicromolarCelecoxibSubmicromolar[3][8]
7fPI3Kδ6.99--[4]
7fPI3Kγ4.01--[4]
7fAKT-13.36--[4]

Biological Signaling Pathways

Pyrimidine-5-carbonitrile derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of some of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Certain pyrimidine-5-carbonitrile derivatives act as EGFR inhibitors, blocking downstream signaling.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors.[2]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in cancer. Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway.[4]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->PI3K Inhibition Pyrimidine->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

Conclusion

The synthesis of pyrimidine-5-carbonitrile derivatives offers a versatile platform for the development of novel therapeutic agents. The methodologies presented here, particularly the one-pot multicomponent reactions, provide efficient and scalable routes to a diverse range of these compounds. The significant inhibitory activities against key cancer-related targets such as EGFR, VEGFR-2, and the PI3K/AKT pathway underscore the therapeutic potential of this chemical scaffold. Further exploration and optimization of these derivatives are warranted to develop next-generation targeted therapies.

References

Application Notes and Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-dichloropyrimidine-5-carbaldehyde and its structural analogs as a versatile scaffold in medicinal chemistry. The pyrimidine core is a privileged structure, forming the foundation of numerous therapeutic agents.[1] The presence of reactive chloro groups at the 4 and 6 positions, along with a carbaldehyde group at the 5 position, makes this molecule a highly valuable starting material for the synthesis of a diverse range of biologically active compounds.

Application 1: Synthesis of Potent Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is extensively used in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] By strategically modifying the substituents at these positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in diseases like cancer and neurodegenerative disorders.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors

Overexpression of MARK4, a serine/threonine kinase, is associated with neurodegenerative diseases like Alzheimer's and some cancers.[1][2] Derivatives of 4,6-dichloropyrimidine have been successfully synthesized and identified as potent inhibitors of MARK4.[3][4][5] These compounds offer a promising starting point for the development of novel therapeutics for Alzheimer's disease.[3][4][5]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[6][7][8] The diaminopyrimidine carboxamide scaffold, which can be derived from chloro-substituted pyrimidines, has been instrumental in the discovery of potent and selective HPK1 inhibitors.[7][8] These inhibitors have been shown to enhance T-cell signaling and cytokine production, demonstrating their potential as immunotherapeutic agents.[6][7]

Application 2: Development of Anticancer and Antiviral Agents

The pyrimidine nucleus is a common feature in a wide array of anticancer and antiviral drugs.[9][10]

Anticancer Agents

Derivatives of 4,6-dichloropyrimidine can be elaborated into compounds with significant antiproliferative activity against various cancer cell lines.[9][11] The versatility of the starting material allows for the introduction of diverse chemical moieties to optimize anticancer efficacy and selectivity.[9] For instance, pyrimidine derivatives have been investigated as inhibitors of KRAS-G12D, a prevalent mutation in pancreatic and biliary cancers.[11]

Antiviral Agents

The pyrimidine scaffold is also a key component in many antiviral therapies.[12][13] Compounds derived from substituted pyrimidines have shown efficacy against a range of viruses, including human coronaviruses.[12] The mechanism of action for some of these antiviral agents involves the inhibition of host cell kinases that are essential for viral replication.[12]

Application 3: Targeting De Novo Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells and viruses.[14][15] Inhibiting this pathway can deplete the pyrimidine pools necessary for DNA and RNA synthesis, thereby halting cell growth and replication.[14] The pyrimidine scaffold can be used to design inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH).[14]

Quantitative Data Presentation

The following table summarizes the in-vitro activity of a series of 4,6-disubstituted pyrimidine derivatives as MARK4 inhibitors.[3]

Compound IDStructureIC50 (µM) against MARK4[3]
8 4-(4-((3-Chlorothiophen-2-yl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine1.83
9 4-(4-((2,4-Dimethoxyphenyl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine0.98
10 4-(4-((4-Fluorophenyl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine1.54
11 4-(4-((4-Nitrophenyl)sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine1.21
12 N,N-Dimethyl-4-((4-(6-(thiophen-3-yl)-pyrimidin-4-yl)-piperazin-1-yl)-sulfonyl)-aniline1.15
13 4-((4-(6-(Thiophen-3-yl)-pyrimidin-4-yl)-piperazin-1-yl)-sulfonyl)-morpholine2.01
14 4-(4-((4-tert-Butylphenyl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine1.05

Experimental Protocols

Protocol 1: Synthesis of 4,6-Disubstituted Pyrimidine-Based MARK4 Inhibitors[3]

This multi-step protocol outlines the synthesis of a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives starting from 4,6-dichloropyrimidine.

Step 1: Synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (3)

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of isopropanol.

  • Cool the solution to 0°C and add N-Boc piperazine (1.2 equivalents).

  • Add triethylamine (TEA, 1.2 mmol) dropwise to the mixture and stir.

  • Remove the reaction from the ice bath and stir at room temperature for 5-6 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of tert-butyl 4-(6-(thiophen-3-yl) pyrimidin-4-yl)piperazine-1-carboxylate (5)

  • In a 50 mL sealed Schlenk tube, combine tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.0 mmol), thiophene-3-boronic acid (1.5 equivalents), and potassium carbonate (6.0 equivalents).

  • Add a mixture of dioxane and water (4:1, 15 mL) to the tube.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.1 mmol) to the reaction mixture.

  • Heat the mixture at 100°C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Step 3: Synthesis of 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (6)

  • Dissolve the product from Step 2 (1.0 mmol) in 15.0 mL of DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA, 1.0 mL) dropwise.

  • Warm the reaction mixture to room temperature and stir for 6 hours.

  • Basify the mixture with a dilute sodium bicarbonate (NaHCO₃) solution.

  • Extract the organic layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product.

Step 4: Synthesis of 4,6-disubstituted pyrimidine derivatives (8-14)

  • To a solution of 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (1.0 mmol) in 15 mL of dry DCM, add the respective arylsulfonyl chloride (1.2 mmol) and TEA (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the final compounds.

Protocol 2: MARK4 Enzyme Inhibition Assay[3]

This protocol describes a malachite green-based colorimetric assay to determine the inhibitory potential of synthesized compounds against MARK4.

  • Prepare a reaction mixture containing 5 µM of pure MARK4 enzyme and freshly prepared ATP in a final volume of 100 µL.

  • To determine the IC50 value, add varying concentrations of the synthesized ligand to the reaction mixture. Use a ligand-free reaction as a reference for maximum enzyme activity.

  • Incubate the reaction mixture for 1 hour at 25°C.

  • Stop the reaction by adding 200 µL of Malachite green solution.

  • Incubate the samples at room temperature to allow for color development.

  • Transfer 100 µL of the reaction mixture to a 96-well plate and measure the absorbance at 620 nm using a multiscan ELISA reader.

  • Perform all reactions in triplicate.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16]

Mandatory Visualizations

G A 4,6-Dichloropyrimidine C tert-butyl 4-(6-chloropyrimidin-4-yl) piperazine-1-carboxylate A->C SNAr Reaction (TEA, isopropanol) B N-Boc Piperazine B->C E tert-butyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl) piperazine-1-carboxylate C->E Suzuki Coupling (Pd(PPh3)4, K2CO3) D Thiophene-3-boronic acid D->E F 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine E->F Boc Deprotection (TFA, DCM) H Final MARK4 Inhibitor (4,6-disubstituted pyrimidine derivative) F->H Sulfonylation (TEA, DCM) G Arylsulfonyl chloride G->H

Caption: Synthesis workflow for MARK4 inhibitors.

G MARK4 MARK4 Overexpression pTau Hyperphosphorylated Tau MARK4->pTau Phosphorylation Tau Tau Protein Tau->pTau MT_destab Microtubule Destabilization pTau->MT_destab Detachment NFT Neurofibrillary Tangles pTau->NFT Aggregation MT Microtubules MT->MT_destab Neuron Neuronal Dysfunction & Cell Death MT_destab->Neuron NFT->Neuron AD Alzheimer's Disease Neuron->AD Inhibitor MARK4 Inhibitor (e.g., Compound 9) Inhibitor->MARK4 Inhibition

Caption: MARK4 signaling in Alzheimer's Disease.

G TCR T-Cell Receptor (TCR) Signaling HPK1 HPK1 TCR->HPK1 Activates Tcell_activation T-Cell Activation (e.g., IL-2 production) TCR->Tcell_activation Leads to pSLP76 p-SLP76 HPK1->pSLP76 Phosphorylates HPK1->Tcell_activation Inhibits SLP76 SLP76 SLP76->pSLP76 SLP76->Tcell_activation Required for Degradation Proteasomal Degradation of SLP76 pSLP76->Degradation Anti_tumor Anti-Tumor Immunity Tcell_activation->Anti_tumor Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Inhibits G Glutamine Glutamine + CO2 + 2ATP CP Carbamoyl Phosphate Glutamine->CP CA Carbamoyl Aspartate CP->CA Aspartate Aspartate Aspartate->CA DHO Dihydroorotate CA->DHO Orotate Orotate DHO->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP CAD CAD CAD->CP catalyzes CAD->CA catalyzes CAD->DHO catalyzes DHODH DHODH DHODH->Orotate catalyzes UMPS UMPS UMPS->OMP catalyzes UMPS->UMP catalyzes Inhibitor Pyrimidine-based Inhibitor Inhibitor->DHODH Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4,6-dichloropyrimidine-5-carbaldehyde, a versatile building block in the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and materials science. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a guide to reaction conditions, data interpretation, and experimental execution.

Introduction

This compound is a highly functionalized heterocyclic compound featuring two reactive chlorine atoms at the C4 and C6 positions, making it an excellent substrate for sequential and regioselective cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group activates the C-Cl bonds towards oxidative addition to a palladium(0) catalyst. Generally, the C4 and C6 positions are more reactive than the C2 position in palladium-catalyzed cross-coupling reactions of dichloropyrimidines.[1][2] The aldehyde functionality provides a handle for further synthetic transformations, allowing for the rapid construction of complex molecular architectures.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are contingent on the careful selection of the catalyst, ligand, base, and solvent. An inert atmosphere is crucial to prevent the degradation of the catalyst and reagents.

dot

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids. This reaction is instrumental in synthesizing 4,6-diarylpyrimidine-5-carbaldehydes and their mono-arylated intermediates.

dot

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Mono-arylation

This protocol is optimized for the selective mono-arylation at the more reactive C4 or C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the 4-aryl-6-chloropyrimidine-5-carbaldehyde.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids, which can serve as a predictive guide for reactions with this compound.[3][4]

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane88
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane90
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane82
53-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane75

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[5]

dot

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the 4-alkynyl-6-chloropyrimidine-5-carbaldehyde.

Quantitative Data Summary

The following table provides representative yields for Sonogashira couplings on similar chloro-heterocyclic substrates.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemperatureYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT85-95
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT80-90
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT88-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT75-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 or C6 position of the pyrimidine ring.[1][6]

dot

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Mono-amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 4-amino-6-chloropyrimidine-5-carbaldehyde.

Quantitative Data Summary

The following table presents typical yields for the Buchwald-Hartwig amination of related dichloropyrimidines.[6]

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene11085-95
2PiperidinePd₂(dba)₃ / XantphosNaOt-BuToluene11080-90
3AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10070-85
4N-MethylanilinePd₂(dba)₃ / DavePhosK₃PO₄Dioxane10075-88

Heck Reaction

General Experimental Protocol (Adapted)

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.10 mmol).

  • Evacuate and backfill with argon (3 cycles).

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat to 100-120 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and flexible platform for the synthesis of a wide array of substituted pyrimidine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and regioselective functionalization of this versatile heterocyclic core. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields and selectivity.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives as Antiviral and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA.[1][2][3][4] This inherent biological significance has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][4][5] The structural versatility of the pyrimidine ring allows for diverse chemical modifications, yielding compounds with a broad spectrum of pharmacological activities, including potent antiviral and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimidine derivatives as antiviral and anticancer agents, summarizing key quantitative data and visualizing relevant biological pathways.

Anticancer Applications of Pyrimidine Derivatives

Pyrimidine analogs have been successfully developed as anticancer agents by acting as antimetabolites that interfere with nucleic acid synthesis or as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[6] Fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines, have shown significant potential in this area.[7][8]

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
8a A-549 (Lung)5.23 ± 0.31[9]
PC-3 (Prostate)7.11 ± 0.52[9]
HCT-116 (Colon)8.42 ± 0.68[9]
MCF-7 (Breast)6.54 ± 0.44[9]
8b A-549 (Lung)6.18 ± 0.45[9]
PC-3 (Prostate)8.05 ± 0.61[9]
HCT-116 (Colon)9.33 ± 0.75[9]
MCF-7 (Breast)7.29 ± 0.58[9]
9a A-549 (Lung)4.89 ± 0.29[9]
PC-3 (Prostate)6.47 ± 0.48[9]
HCT-116 (Colon)7.81 ± 0.59[9]
MCF-7 (Breast)5.92 ± 0.37[9]

Table 2: Anticancer Activity of 4,6-Disubstituted Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4f MCF-7 (Breast)1.629[6]
Compound 4i MCF-7 (Breast)1.841[6]
Compound 4a MCF-7 (Breast)2.958[6]
Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives

Pyrimidine derivatives often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer. Two such critical pathways are the PI3K/Akt/mTOR and the Focal Adhesion Kinase (FAK) signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][10][11] Its aberrant activation is a common feature in many cancers.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->PI3K Inhibition Pyrimidine_Inhibitor->Akt Inhibition Pyrimidine_Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[4][12] Its overexpression is linked to tumor progression and metastasis.[4][12]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Activation ERK ERK Ras->ERK Activation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Stimulation Migration Cell Migration & Invasion ERK->Migration Stimulation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->FAK Inhibition

FAK signaling pathway and a potential point of inhibition.
Experimental Protocols: Anticancer Evaluation

This protocol is a general representation based on synthetic strategies for similar compounds.[9]

Synthesis_Workflow Start Starting Materials: - 2-aminonicotinamide - Appropriate aldehyde - Substituted acetophenone Step1 Cyclocondensation Start->Step1 Intermediate Dihydropyridine Intermediate Step1->Intermediate Step2 Oxidation/Aromatization Intermediate->Step2 Step3 Further Functionalization Step2->Step3 Final_Product Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative Step3->Final_Product

General synthetic workflow for Pyrido[2,3-d]pyrimidines.

Materials:

  • Appropriate 2-amino-nicotinamide derivative

  • Substituted aromatic aldehyde

  • Substituted acetophenone

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Appropriate reagents for further functionalization (e.g., alkyl halides, amines)

  • Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • Synthesis of the Dihydropyridine Intermediate:

    • To a solution of the 2-amino-nicotinamide derivative (1 mmol) in ethanol (20 mL), add the substituted aromatic aldehyde (1 mmol), substituted acetophenone (1 mmol), and a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyridine intermediate.

  • Aromatization to Pyrido[2,3-d]pyrimidine Core:

    • Dissolve the dihydropyridine intermediate (1 mmol) in glacial acetic acid (10 mL).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pyrido[2,3-d]pyrimidin-4(3H)-one core structure.

  • Further Functionalization (e.g., N-alkylation):

    • To a solution of the pyrido[2,3-d]pyrimidin-4(3H)-one (1 mmol) in DMF (15 mL), add potassium carbonate (1.5 mmol) and the appropriate alkyl halide or other functionalizing agent (1.2 mmol).

    • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the final target compound.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][13]

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Applications of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a well-established class of antiviral drugs that act by inhibiting viral DNA or RNA synthesis.[14] Non-nucleoside pyrimidine derivatives have also emerged as potent antiviral agents, targeting various viral proteins and host-cell factors involved in the viral life cycle.[10][15] Fused pyrimidine systems like pyrimido[4,5-d]pyrimidines have shown promise as antiviral agents.[16][17]

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E (HCoV-229E).

Table 3: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7a 2.3 ± 0.4> 100> 43.5[16]
7b 3.8 ± 0.9> 100> 26.3[16]
7f 1.8 ± 0.5> 100> 55.6[16]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocols: Antiviral Evaluation

This protocol is based on a reported straightforward methodology.[16]

Materials:

  • Thiourea

  • Dimethyl sulfate

  • 2-(Ethoxymethylene)malononitrile

  • Triethylamine

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Appropriate amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Formamidine acetate

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 2-Methyl-2-thiopseudourea sulfate:

    • Treat thiourea with dimethyl sulfate at 80 °C.

  • Synthesis of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile:

    • React 2-(ethoxymethylene)malononitrile with 2-methyl-2-thiopseudourea sulfate in the presence of triethylamine.

  • Oxidation to the Sulfone:

    • Oxidize the resulting pyrimidine with m-CPBA.

  • Nucleophilic Substitution with Amines:

    • React the sulfone with the desired amine (e.g., N,N-dimethylethane-1,2-diamine) to introduce the first substituent.

  • Cyclization to the Pyrimido[4,5-d]pyrimidine Core:

    • React the substituted pyrimidine with formamidine acetate in a suitable solvent like ethanol under reflux to form the fused ring system.

  • Introduction of the Second Substituent:

    • The second substituent at position 7 can be introduced through subsequent reactions, such as nucleophilic aromatic substitution, if not already incorporated in the cyclization step.

  • Purification:

    • The final compounds are purified by column chromatography or recrystallization.

This is a standard method to determine the antiviral efficacy of a compound.[16][18][19][20][21]

Materials:

  • Susceptible host cell line (e.g., HEL cells for HCoV-229E)

  • Virus stock (e.g., HCoV-229E)

  • Complete cell culture medium

  • Serum-free medium

  • Test compounds (dissolved in DMSO)

  • Overlay medium (e.g., containing 1.2% Avicel)

  • Crystal violet solution

  • Formaldehyde solution (4%)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Titration (to determine Plaque Forming Units - PFU):

    • Perform serial dilutions of the virus stock and infect the cell monolayers.

    • After an adsorption period (e.g., 1 hour at 37°C), remove the inoculum and add the overlay medium.

    • Incubate for a period sufficient for plaque formation (e.g., 3-5 days).

    • Fix and stain the cells to visualize and count the plaques. Calculate the virus titer in PFU/mL.

  • Antiviral Assay:

    • Prepare serial dilutions of the pyrimidine derivatives in serum-free medium.

    • Infect the confluent cell monolayers with a known amount of virus (e.g., 100 PFU/well) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

    • After the adsorption period, remove the virus-compound mixture and add the overlay medium containing the corresponding concentration of the test compound.

    • Incubate the plates until plaques are visible in the virus control wells.

    • Fix the cells with formaldehyde solution and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

    • In parallel, determine the CC50 of the compound on uninfected cells using a cell viability assay (e.g., MTT assay) to calculate the Selectivity Index (SI).

Conclusion

The pyrimidine scaffold remains a highly fruitful area of research for the discovery of novel antiviral and anticancer agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of biological activity and selectivity. The protocols and data presented herein provide a framework for the synthesis and evaluation of new pyrimidine derivatives. Future work should continue to explore novel substitution patterns and fused ring systems to identify compounds with improved potency and safety profiles, and to further elucidate their mechanisms of action within key cellular signaling pathways.

References

One-Pot Synthesis of Biologically Active Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of complex heterocyclic compounds derived from pyrimidine-5-carboxaldehyde. These synthetic methodologies are of significant interest to researchers in medicinal chemistry and drug development due to their efficiency and the diverse pharmacological activities of the resulting products, which include potential anticancer and bone anabolic agents.

Application Note 1: One-Pot Synthesis of Pyrimido[4,5-b]quinolines

The one-pot, three-component synthesis of pyrimido[4,5-b]quinolines represents an efficient strategy for the rapid generation of a library of fused heterocyclic compounds. This reaction typically involves the condensation of an amino-substituted pyrimidine, an aldehyde, and an active methylene compound. Pyrimido[4,5-b]quinolines are of particular interest due to their structural similarity to known kinase inhibitors and other biologically active molecules.

A representative one-pot synthesis involves the reaction of 2-amino-pyrimidine-5-carboxaldehyde, dimedone, and another amino-containing reactant, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. This approach offers several advantages, including high atom economy, reduced reaction times, and simplified purification procedures.

Experimental Protocol: One-Pot Synthesis of a Representative Pyrimido[4,5-b]quinoline Derivative

This protocol describes a representative one-pot synthesis of a 5-(pyrimidin-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, adapted from a general procedure for the synthesis of similar structures.[1]

Materials:

  • 2-Amino-1,3-dimethyluracil (or a similar 6-aminopyrimidine derivative)

  • Aryl or Heterocyclic Aldehyde (e.g., a pyrimidine-5-carboxaldehyde derivative)

  • Dimedone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic or heterocyclic aldehyde (1 mmol), dimedone (1 mmol, 0.14 g), 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g), and DABCO (25 mol %).[1]

  • Heat the reaction mixture at 90 °C under solvent-free conditions with constant stirring.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with aqueous ethanol (20:80 ethanol:water, 10 mL) to remove the DABCO catalyst.[1]

  • Collect the solid product by vacuum filtration.

  • Purify the crude product by washing with acetone to yield the desired pyrimido[4,5-b]quinoline derivative.[1]

Quantitative Data

The yields of pyrimido[4,5-b]quinoline derivatives synthesized via this one-pot method are typically good to excellent, depending on the specific substrates used. The following table summarizes representative yields for analogous reactions.

Aldehyde ComponentActive Methylene CompoundAmino ComponentCatalystYield (%)Reference
BenzaldehydeDimedone6-Amino-1,3-dimethyluracilDABCO95[1]
4-ChlorobenzaldehydeDimedone6-Amino-1,3-dimethyluracilDABCO92[1]
4-MethoxybenzaldehydeDimedone6-Amino-1,3-dimethyluracilDABCO96[1]
4-NitrobenzaldehydeDimedone6-Amino-1,3-dimethyluracilDABCO90[1]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - Pyrimidine-5-carboxaldehyde derivative (1 mmol) - Dimedone (1 mmol) - 6-Amino-1,3-dimethyluracil (1 mmol) - DABCO (25 mol%) B Heat at 90°C (Solvent-free) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Wash with aq. Ethanol D->E F Filter E->F G Wash with Acetone F->G H Final Product: Pyrimido[4,5-b]quinoline G->H

Caption: One-pot synthesis of pyrimido[4,5-b]quinolines.

Application Note 2: Biological Activity and Signaling Pathways

Derivatives of pyrimidines and fused pyrimidine systems are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Two prominent areas of investigation are their potential as anticancer agents and as promoters of bone formation.

Anticancer Activity: Targeting the VEGFR-2 Signaling Pathway

Certain pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.

The VEGFR-2 signaling cascade is initiated by the binding of VEGF, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway.

Bone Anabolic Activity: Modulating the BMP2/SMAD1 Pathway

Recent studies have shown that some pyrimidine derivatives can act as bone anabolic agents by promoting osteogenesis through the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.[2] BMP2 is a growth factor that plays a crucial role in the development and repair of bone and cartilage.

The BMP2 signaling pathway is initiated when BMP2 binds to its receptors on the cell surface, leading to the phosphorylation of SMAD1, SMAD5, and SMAD9. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of osteogenic genes like RUNX2. RUNX2, in turn, promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.

G cluster_downstream Intracellular Signaling BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR SMAD159 p-SMAD1/5/9 BMPR->SMAD159 Pyrimidine Pyrimidine Derivative (Agonist) Pyrimidine->BMPR Complex SMAD Complex SMAD159->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus RUNX2 RUNX2 Expression Nucleus->RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis

Caption: Activation of the BMP2/SMAD1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloropyrimidine-5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially viable route is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This method involves the formylation of an electron-rich aromatic ring, in this case, 4,6-dihydroxypyrimidine, using a Vilsmeier reagent.[2][4] The Vilsmeier reagent is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[2][4][7]

Q2: What are the starting materials and reagents for this synthesis?

The primary starting material is 4,6-dihydroxypyrimidine. The key reagents for the Vilsmeier-Haack reaction are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Q3: What is the general reaction mechanism?

The synthesis proceeds through two main stages:

  • Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a chloroiminium ion, which is the active electrophile known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich 4,6-dihydroxypyrimidine attacks the Vilsmeier reagent. Subsequent workup with water hydrolyzes the intermediate to yield the final aldehyde product, this compound.[2][4]

Q4: What are the typical yields for this synthesis?

Reported yields can vary significantly, generally ranging from 55% to as high as 95% under optimized conditions.[7][8] The yield is highly dependent on reaction conditions, purity of reagents, and the work-up procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase the reaction time or temperature. Monitor reaction progress using TLC or LC-MS.[9] - Ensure adequate mixing to overcome the heterogeneous nature of the reaction mixture.[7]
Degradation of starting material or product.- Maintain careful temperature control, especially during the exothermic addition of POCl₃ to DMF.[10] - Avoid prolonged heating at high temperatures.
Suboptimal stoichiometry.- Use an appropriate molar ratio of POCl₃ and DMF to the 4,6-dihydroxypyrimidine. An excess of the Vilsmeier reagent is common.[7]
Inefficient work-up and extraction.- The product is often extracted with an organic solvent like diethyl ether or ethyl acetate. Multiple extractions (e.g., six times with ether) may be necessary to maximize recovery.[7] - Ensure the pH is controlled during the work-up process.
Moisture in the reaction.- Use anhydrous solvents and ensure all glassware is thoroughly dried. The Vilsmeier reagent is sensitive to moisture.[9]
Formation of Impurities/Byproducts Side reactions due to high temperatures.- Optimize the reaction temperature. The initial formation of the Vilsmeier reagent is typically done at 0°C, followed by reflux.[7]
Incomplete hydrolysis during work-up.- Ensure the reaction mixture is carefully and thoroughly poured into ice water to quench the reaction and hydrolyze the intermediate.[7]
Poor quality of starting materials.- Use high-purity 4,6-dihydroxypyrimidine, DMF, and POCl₃. Impurities can lead to side reactions.[9]
Reaction Does Not Proceed Inactive Vilsmeier reagent.- Prepare the Vilsmeier reagent fresh before use. - Ensure the POCl₃ and DMF are of good quality and free of moisture.
Poor solubility of 4,6-dihydroxypyrimidine.- The reaction is often heterogeneous.[7] Vigorous stirring is crucial to ensure proper mixing and reaction.

Data Presentation

Table 1: Summary of Reported Reaction Conditions and Yields

Starting Material Reagents Reaction Conditions Reported Yield Reference
4,6-dihydroxypyrimidineDMF, POCl₃0°C for 1h, then reflux for 3h55%[7]
4,6-dihydroxypyrimidineDMF, POCl₃0°C to 20°C for 4.5h, then reflux95%[7][8]
4,6-dihydroxypyrimidineDMF, POCl₃0°C to 110°C for 5h75%[8]
4,6-dihydroxypyrimidineDMF, POCl₃Ice-cooling, then reflux for 3h75.4%[8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a synthesized example based on common procedures.[7][8]

Materials:

  • 4,6-dihydroxypyrimidine

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the DMF while maintaining the temperature at 0°C. Stir the mixture at 0°C for 1 hour.

  • Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine portion-wise.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The mixture will likely be heterogeneous.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This step is exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract multiple times with diethyl ether or ethyl acetate (e.g., 6 x 50 mL).[7]

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether, to yield pure this compound.[7]

Visualizations

SynthesisWorkflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C, 1h POCl3 POCl3 POCl3->Vilsmeier ReactionMix Heterogeneous Mixture Vilsmeier->ReactionMix StartMat 4,6-Dihydroxypyrimidine StartMat->ReactionMix Add portion-wise Product_crude Crude Product ReactionMix->Product_crude Reflux, 3h Quench Quench with Ice Water Product_crude->Quench Extract Extract with Ether/EtOAc Quench->Extract Wash Wash (NaHCO3, H2O) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting LowYield Low Yield? IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Yes Degradation Degradation? LowYield->Degradation No Sol_TimeTemp Increase Reaction Time/Temp IncompleteRxn->Sol_TimeTemp Yes Sol_Stir Ensure Vigorous Stirring IncompleteRxn->Sol_Stir Yes WorkupIssue Work-up Issue? Degradation->WorkupIssue No Sol_TempControl Optimize Temperature Control Degradation->Sol_TempControl Yes Sol_Extract Increase Extractions WorkupIssue->Sol_Extract Yes Sol_Purity Check Reagent Purity WorkupIssue->Sol_Purity No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 4,6-Dichloropyrimidine-5-carbaldehyde by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4,6-Dichloropyrimidine-5-carbaldehyde by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

IssuePossible CauseRecommended Solution
No Crystal Formation The solution is not supersaturated; too much solvent was used.Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
The compound is too soluble in the chosen solvent at low temperatures.Consider a different solvent or a mixed solvent system. A good starting point is a mixture of ethyl acetate and petroleum ether.[1]
Cooling is too rapid, preventing nucleation.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Presence of impurities inhibiting crystallization.If the solution has a noticeable color, consider adding a small amount of activated charcoal to the hot solution and then perform a hot filtration before cooling.
Oiling Out The melting point of the compound is depressed by impurities, causing it to melt in the hot solvent.Add a small amount of additional "good" solvent (e.g., ethyl acetate) to the hot mixture to ensure the compound remains dissolved at a higher temperature, then cool slowly.
The compound is crashing out of solution too quickly at a temperature above its melting point.Use a larger volume of the solvent to keep the compound dissolved for a longer period during cooling.
Low Crystal Yield A significant amount of the compound remains dissolved in the mother liquor.Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
The chosen solvent is too "good," even at low temperatures.Optimize the solvent system. For mixed solvents, try increasing the proportion of the "poor" solvent (e.g., petroleum ether).
Crystals were lost during filtration or transfer.Ensure proper technique during filtration and washing of the crystals. Wash with a minimal amount of ice-cold solvent to reduce dissolution.
Crystals are Colored or Impure Impurities were co-crystallized with the product.The crystallization process may have been too rapid. Redissolve the crystals in a minimal amount of hot solvent and allow for slower cooling.
The crude material contains colored impurities.Treat the hot solution with activated charcoal before the initial crystallization.
The washing step was insufficient to remove residual mother liquor.Ensure the crystals are adequately washed with a small amount of fresh, cold solvent during filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A1: A mixed solvent system of ethyl acetate and petroleum ether has been successfully used for the crystallization of this compound.[1] Ethanol has also been reported for the recrystallization of a closely related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, and may be a viable alternative.[2]

Q2: My compound is not crystallizing, what should I do first?

A2: First, try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. If that doesn't work, you can try adding a seed crystal of the pure compound. If neither of these methods is successful, it is likely that your solution is not sufficiently saturated, and you should proceed with evaporating some of the solvent.

Q3: How can I improve the purity of my crystals?

A3: To improve purity, ensure that the cooling process is slow and gradual. Rapid cooling can trap impurities within the crystal lattice. If impurities persist, a second recrystallization may be necessary. Using activated charcoal to remove colored impurities from the hot solution before crystallization can also be effective.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lowered by impurities, or if the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, you can try using a larger volume of solvent or adding more of the "good" solvent in a mixed-solvent system to ensure the compound stays in solution until a lower temperature is reached.

Experimental Protocol: Crystallization of this compound

The following protocol is based on a documented synthesis and purification procedure.[1]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the solvent gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored, perform a hot filtration. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before the hot filtration.

  • Crystallization: To the hot, clear filtrate, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Quantitative Data from a Reported Synthesis: [1]

Starting Material (4,6-dihydroxypyrimidine)Product (this compound)Yield
50.0 g43.5 g55%

Visualizations

Crystallization Troubleshooting Workflow

Crystallization Troubleshooting Workflow start Start Crystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out Occurs check_crystals->oiling_out Oil crystals_ok Crystals Formed check_crystals->crystals_ok Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->check_crystals Try Again evaporate Evaporate Some Solvent and Re-cool induce->evaporate Still No Crystals evaporate->cool add_solvent Re-heat and Add More 'Good' Solvent oiling_out->add_solvent add_solvent->cool filter Filter and Wash Crystals crystals_ok->filter check_purity Check Purity (Color, Melting Point) filter->check_purity impure Crystals Impure check_purity->impure No pure Pure Crystals check_purity->pure Yes recrystallize Recrystallize Again impure->recrystallize recrystallize->dissolve end End pure->end General Crystallization Protocol start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly 3. Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals (Vacuum Filtration) ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

References

Technical Support Center: Controlling Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is often attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[3][4] The typical reactivity order is C4(6) > C2 » C5.[1][2] However, this intrinsic selectivity is often moderate, and reactions, especially with neutral nitrogen nucleophiles, can result in mixtures of C4 and C2 substituted isomers with ratios ranging from 1:1 to 4:1.[1][2][3]

Q2: What are the key factors that influence the C4/C2 regioselectivity in reactions of 2,4-dichloropyrimidines?

The regioselectivity of these reactions is highly sensitive and can be controlled by several factors:

  • Substituents on the Pyrimidine Ring:

    • Electron-Donating Groups (EDGs): An EDG at the C6 position can reverse the usual selectivity, favoring substitution at the C2 position.[1][4][5]

    • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position generally enhances the inherent preference for C4 substitution.[1][3][6]

  • Nature of the Nucleophile:

    • Tertiary Amines: These can exhibit excellent selectivity for the C2 position, particularly when an EWG is present at C5.[1][6][7]

    • Anionic vs. Neutral Nucleophiles: Anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1] Neutral amines often yield mixtures.[2]

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base is critical. For instance, using LiHMDS as the base in palladium-catalyzed aminations has been shown to strongly favor the C4 isomer.[1] In some cases, specific solvent and base combinations like n-butanol with DIPEA have been reported to improve C4 selectivity.[3][8]

    • Temperature: Reaction temperature can influence the ratio of products.

  • Catalysis:

    • Palladium Catalysis: The use of palladium catalysts can dramatically alter the regioselectivity. While many Pd-catalyzed cross-couplings favor C4, specific ligand choices can invert this.[2][9][10] For example, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely direct C-S cross-coupling to the C2 position.[9][10][11]

Q3: How can I favor C2-selective substitution on a 2,4-dichloropyrimidine?

Achieving C2 selectivity often requires overriding the inherent preference for C4. Here are some strategies:

  • Substrate Modification: Introduce an electron-donating group (e.g., OMe, NHMe) at the C6 position. This alters the electronic distribution (LUMO lobes at C2 and C4 become similar in size), favoring C2 attack.[4][5]

  • Nucleophile Choice: Use tertiary amines as nucleophiles, especially with a C5-EWG on the pyrimidine ring.[6][7]

  • Catalyst-Controlled Cross-Coupling: For C-S bond formation, employ a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand, such as (η³-tBu-indenyl)PdCl(IPent). This has been shown to provide high C2-selectivity with thiols.[10][11]

Q4: What is the typical reactivity pattern for 4,6-dichloropyrimidines?

For 4,6-dichloropyrimidines, the two chlorine atoms are in equivalent positions. Therefore, mono-substitution will yield a single product. The challenge arises when trying to achieve selective di-substitution with two different nucleophiles. The introduction of the first substituent will influence the reactivity of the remaining chlorine atom for the second substitution.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

This is a frequent challenge due to the often moderate inherent selectivity of 2,4-dichloropyrimidine.

Potential Cause Troubleshooting Steps & Recommendations
Non-Optimal Reaction Conditions 1. Screen Solvents and Bases: Systematically vary the solvent and base. For C4-selective amination, consider a strong, non-nucleophilic base like LiHMDS.[1] For some SNAr reactions, a combination of n-butanol and DIPEA may improve C4 selectivity.[8] 2. Adjust Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
Nucleophile Choice 1. For C4 Amination: If using a primary or secondary amine, consider pre-forming the anion with a strong base (e.g., LiHMDS) before adding it to the reaction mixture. This can significantly enhance C4 selectivity in Pd-catalyzed systems.[2] 2. For C2 Amination: If applicable to your substrate, switch to a tertiary amine nucleophile.[7]
Lack of Catalytic Control 1. For C4 Amination: Introduce a palladium catalyst. A combination of Pd(OAc)₂ with a phosphine ligand like dppb has been shown to be effective.[1] 2. For C2 Cross-Coupling: If performing a C-S or other cross-coupling, employ a palladium catalyst with a bulky NHC ligand to direct the reaction to the C2 position.[10][11]

Problem 2: I am attempting a C2-selective reaction, but I am still getting the C4-substituted product as the major isomer.

Potential Cause Troubleshooting Steps & Recommendations
Competing C4-Selective SNAr In catalyst-controlled C2-selective reactions, a competing uncatalyzed SNAr reaction can still produce the C4 isomer.[9][10] 1. Lower the Temperature: The catalyzed C2-selective pathway may have a lower activation energy. Running the reaction at a lower temperature (e.g., 0 °C) can suppress the uncatalyzed C4 pathway.[10] 2. Optimize Catalyst Loading: Ensure adequate catalyst loading to promote the desired C2-selective pathway.
Incorrect Substrate Electronics The strategy for C2-selection is highly dependent on the substitution pattern of the pyrimidine. 1. Review Substrate: Confirm that your strategy matches your substrate. For example, using a tertiary amine for C2 selectivity is most effective with a C5-EWG.[6][7] C2-selectivity driven by a C6-EDG is a different mechanistic approach.[4][5]
Ineffective Catalyst System The C2-selectivity in Pd-catalyzed reactions is extremely sensitive to the catalyst structure.[9] 1. Verify Catalyst and Ligand: Ensure you are using the correct palladium precatalyst and a sufficiently bulky NHC ligand as reported in the literature for C2-selective cross-couplings.[10][11]

Quantitative Data Summary

Table 1: Regioselectivity of Amination Reactions on 2,4-Dichloropyrimidines

SubstrateNucleophileConditionsC4:C2 RatioReference(s)
2,4-DichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1[1][2][3]
6-Aryl-2,4-dichloropyrimidineSecondary Aliphatic AminesPd(OAc)₂/dppb, LiHMDS, THF>30:1[1]
6-(4-Fluorophenyl)-2,4-dichloropyrimidineAnilinesNo catalyst, baseHigh C4 selectivity[2]
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40°C5:1 (C4:disubstituted)[6]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, rt, 1h>19:1 (C2:C4)[6]

Key Experimental Protocols

Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [1][2]

This protocol is designed to maximize the formation of the C4-aminated product.

  • Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (1-2 mol %) and a suitable phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) (1-2 mol %) to an oven-dried reaction flask.

  • Reaction Setup: Remove the flask from the glovebox. Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous tetrahydrofuran (THF).

  • Amine-Base Premixing: In a separate flask, dissolve the secondary amine (1.1 equiv) in anhydrous THF and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to form the lithium amide.

  • Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical; adding the amine directly to the dichloropyrimidine before the base can initiate a non-selective SNAr reaction.[1]

  • Monitoring and Workup: Stir the reaction at the set temperature, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine [6][7]

This protocol leverages a tertiary amine to direct substitution to the C2 position.

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography. The reaction often leads to an N-dealkylated product, formally corresponding to the reaction of a secondary amine at the C2 position.[7]

Visualized Workflows and Pathways

G Troubleshooting Poor Regioselectivity in Dichloropyrimidine Reactions start Poor Regioselectivity (C2/C4 Mixture) desired_c4 Desired Product: C4-Substituted start->desired_c4 Goal is C4 desired_c2 Desired Product: C2-Substituted start->desired_c2 Goal is C2 pd_cat Use Pd-Catalysis (e.g., Pd(OAc)₂/dppb) desired_c4->pd_cat For Amination c5_ewg_c4 Ensure Substrate has C5-EWG (Enhances C4 preference) desired_c4->c5_ewg_c4 For SNAr c6_edg Introduce C6-EDG on Pyrimidine Ring desired_c2->c6_edg Substrate Mod. tert_amine Use Tertiary Amine Nucleophile (esp. with C5-EWG) desired_c2->tert_amine Nucleophile Choice nhc_pd_cat Use Bulky NHC-Pd Catalyst (for Cross-Coupling) desired_c2->nhc_pd_cat Catalyst Control strong_base Use Strong, Non-nucleophilic Base (e.g., LiHMDS) pd_cat->strong_base premix Premix Amine and Base Before Addition strong_base->premix c4_success High C4 Selectivity Achieved premix->c4_success c5_ewg_c4->c4_success c2_success High C2 Selectivity Achieved c6_edg->c2_success tert_amine->c2_success nhc_pd_cat->c2_success

Caption: Troubleshooting flowchart for poor regioselectivity.

G Decision Pathway for Regioselective Synthesis start Starting Material: 2,4-Dichloropyrimidine Derivative target What is the Target Regioisomer? start->target c4_target C4-Substituted Product target->c4_target C4 c2_target C2-Substituted Product target->c2_target C2 c4_reaction_type Reaction Type? c4_target->c4_reaction_type c4_snar S-N-Ar c4_reaction_type->c4_snar Nucleophilic Substitution c4_amination Pd-Catalyzed Amination c4_reaction_type->c4_amination Amination c4_suzuki Suzuki Coupling c4_reaction_type->c4_suzuki C-C Coupling c4_snar_cond Standard conditions (often default pathway). Enhanced by C5-EWG. c4_snar->c4_snar_cond c4_amination_cond Use Pd(OAc)₂/dppb with LiHMDS base. c4_amination->c4_amination_cond c4_suzuki_cond Microwave-assisted protocols often favor C4. c4_suzuki->c4_suzuki_cond c2_strategy Strategy? c2_target->c2_strategy c2_substrate Substrate Control c2_strategy->c2_substrate c2_nucleophile Nucleophile Control c2_strategy->c2_nucleophile c2_catalyst Catalyst Control c2_strategy->c2_catalyst c2_substrate_cond Install C6-EDG (e.g., -OMe, -NHMe). c2_substrate->c2_substrate_cond c2_nucleophile_cond Use tertiary amine (with C5-EWG). c2_nucleophile->c2_nucleophile_cond c2_catalyst_cond Use Pd/bulky NHC ligand for C-S coupling. c2_catalyst->c2_catalyst_cond

Caption: Synthetic strategy decision-making process.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrimidine derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine derivatives exhibit poor solubility in common reaction solvents?

A1: The poor solubility of certain pyrimidine derivatives can be attributed to several factors. Many complex pyrimidine derivatives have a high molecular weight and are lipophilic, which often leads to reduced solubility in aqueous and some organic solvents.[1] Furthermore, the planar and symmetrical nature of the pyrimidine ring can result in strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.[1]

Q2: What are the general strategies to improve the solubility of pyrimidine compounds in a reaction mixture?

A2: The primary strategies to enhance the solubility of pyrimidine derivatives in reactions fall into two main categories: modification of the reaction conditions and chemical modification of the substrate.[1]

  • Modification of Reaction Conditions: This includes optimizing the solvent system (using co-solvents), adjusting the reaction temperature, and modifying the pH of the medium.

  • Chemical Modification: This involves temporarily or permanently altering the molecular structure of the pyrimidine derivative to increase its solubility, for example, through the formation of salts or the use of solubilizing groups.[2]

Q3: How does temperature affect the solubility of pyrimidine derivatives?

A3: For most solid organic compounds, including pyrimidine derivatives, solubility increases with temperature.[1] This is because heat provides the energy needed to overcome the intermolecular forces within the crystal lattice, allowing the solid to dissolve more readily in the solvent.[3] Therefore, increasing the reaction temperature is often a simple and effective way to improve the solubility of a poorly soluble pyrimidine starting material.

Q4: Can changing the pH of the reaction medium improve the solubility of my pyrimidine derivative?

A4: Yes, adjusting the pH can significantly impact the solubility of pyrimidine derivatives that contain ionizable functional groups. For pyrimidines with basic nitrogen atoms, increasing the acidity of the medium can lead to the formation of more soluble protonated salts. Conversely, for derivatives with acidic functional groups (like a carboxylic acid), increasing the basicity will form a more soluble carboxylate salt.[1]

Troubleshooting Guide

Issue 1: My pyrimidine starting material is not dissolving in the chosen reaction solvent, leading to a stalled or incomplete reaction.

  • Possible Cause: The polarity of the solvent may not be suitable for your pyrimidine derivative. The principle of "like dissolves like" is a good starting point for solvent selection.[4]

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities on a small scale. Common solvents for pyrimidine synthesis include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF).[5][6][7]

    • Employ Co-solvents: If a single solvent is not effective, a mixture of solvents can be used. For instance, in a Biginelli reaction where the starting urea was poorly soluble, a 1:1 mixture of PEG and DMF was successfully used to overcome this issue.[6]

    • Increase Temperature: Gradually heat the reaction mixture. Many pyrimidine derivatives show a significant increase in solubility at elevated temperatures.[3] Monitor for any degradation of your starting material or product at higher temperatures.

    • Solvent-Free Conditions: In some cases, particularly for multicomponent reactions like the Biginelli reaction, running the reaction neat (without solvent) can be highly effective and can circumvent solubility issues entirely.[8][9]

Issue 2: My reaction is heterogeneous, with the pyrimidine derivative remaining as a suspension, resulting in low yields.

  • Possible Cause: Insufficient mixing or a very low concentration of the dissolved reactant is limiting the reaction rate.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure vigorous stirring to maximize the surface area of the solid reactant exposed to the liquid phase.

    • Use a Phase-Transfer Catalyst: For reactions involving two immiscible phases or a solid-liquid phase, a phase-transfer catalyst can help shuttle the reactant from one phase to another, facilitating the reaction.

    • Mechanical Milling: For solid-state reactions, ball milling can be a powerful technique to increase reactivity by intimately mixing the solid reactants.[9]

    • Increase Solvent Volume: While it may seem counterintuitive for a poorly soluble compound, sometimes increasing the volume of the solvent can help to dissolve a larger absolute amount of the reactant, which can be sufficient to drive the reaction forward.[10]

Issue 3: My product precipitates out of the reaction mixture as it forms, potentially trapping starting materials and leading to an impure product.

  • Possible Cause: The product has lower solubility in the reaction solvent than the starting materials.

  • Troubleshooting Steps:

    • Solvent System Modification: At the end of the reaction, add a co-solvent in which the product is more soluble to dissolve the precipitate before workup.

    • Temperature Adjustment: Gently warm the reaction mixture to redissolve the product before proceeding with extraction or purification.

    • Direct Filtration and Washing: If the precipitated product is known to be pure, it can sometimes be isolated directly by filtration from the hot reaction mixture. Subsequent washing of the filtered solid with cold solvent can remove adhered impurities.[11]

Data Presentation

Table 1: Solubility of Selected Pyrimidine Derivatives in Various Organic Solvents at Different Temperatures

Pyrimidine DerivativeSolventTemperature (K)Mole Fraction Solubility (x10³)
BKD-1 Methanol298.151.85
308.152.54
318.153.42
328.154.58
DMF298.152.98
308.153.95
318.155.16
328.156.71
CCl₄298.150.98
308.151.42
318.151.99
328.152.73
MDT-1 Methanol293.150.85
298.151.01
303.151.21
313.151.51
MDT-4 Methanol293.150.21
298.150.26
303.150.32
313.150.42
MDT-9 Methanol293.151.45
298.151.69
303.151.96
313.152.38

Data for BKD-1 is from a study on newly synthesized pyrimidine derivatives.[3] Data for MDT-1, MDT-4, and MDT-9 are from a study on 4-amino-6-aryl-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile derivatives, where the aryl group is -4-OH, 3-OCH₃ C₆H₄ for MDT-1, -4-Cl C₆H₄ for MDT-4, and -C₄H₃O for MDT-9.[6]

Experimental Protocols

Protocol 1: Gravimetric Method for Determining Thermodynamic Solubility

This protocol outlines a standard procedure for measuring the equilibrium solubility of a pyrimidine derivative in a given solvent.

  • Preparation: Add an excess amount of the solid pyrimidine derivative to a sealed vial containing a known mass of the chosen solvent. Ensure there is enough solid so that some remains undissolved at the end of the experiment.[6][12]

  • Equilibration: Place the sealed vial in a constant temperature water bath or shaker. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[12]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent premature crystallization.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or in a drying oven.

  • Mass Determination: Weigh the container with the dried solute. The mass of the dissolved pyrimidine derivative can then be determined by subtraction.

  • Calculation: Calculate the solubility in terms of mole fraction, g/100g of solvent, or other desired units. Repeat the measurement at different temperatures as needed.[6]

Protocol 2: Improving Reaction Yield by Co-solvency

This protocol describes a general approach to using co-solvents to enhance the solubility of a poorly soluble pyrimidine reactant.

  • Solvent Selection:

    • Identify a primary solvent in which the reaction proceeds but the pyrimidine derivative has low solubility.

    • Select a co-solvent in which the pyrimidine derivative is highly soluble. This co-solvent must be miscible with the primary solvent and inert to the reaction conditions. Common solubilizing co-solvents include DMF, DMSO, and NMP.[13]

  • Small-Scale Optimization:

    • Set up a series of small-scale reactions with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1).

    • Add the poorly soluble pyrimidine derivative to each solvent mixture and observe its solubility.

    • Initiate the reaction and monitor the progress by TLC or another suitable analytical technique.

  • Analysis:

    • Compare the reaction rates and final yields across the different co-solvent ratios to identify the optimal composition.

    • Be aware that the co-solvent may affect not only solubility but also reaction kinetics and selectivity.[14]

  • Scale-up: Once the optimal solvent system is determined, the reaction can be scaled up.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid pyrimidine derivative to a known mass of solvent in a sealed vial equil1 Agitate at constant temperature for 24-48 hours prep1->equil1 Equilibrate analysis1 Withdraw a known mass of clear supernatant equil1->analysis1 Sample analysis2 Evaporate solvent completely analysis1->analysis2 analysis3 Weigh the remaining solid analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining thermodynamic solubility.

troubleshooting_workflow Troubleshooting Workflow for Poor Solubility in Reactions cluster_solutions Potential Solutions cluster_eval Evaluation start Reaction Stalled/Low Yield Due to Poor Solubility sol1 Increase Reaction Temperature start->sol1 sol2 Change Solvent System (Co-solvents) start->sol2 sol3 Adjust pH (if applicable) start->sol3 sol4 Consider Solvent-Free Conditions start->sol4 eval1 Monitor Reaction by TLC/HPLC sol1->eval1 sol2->eval1 sol3->eval1 sol4->eval1 eval2 Check for Reactant/Product Degradation eval1->eval2 eval2->start Unsuccessful, try another solution end Optimized Reaction Conditions eval2->end Successful

References

Removal of phosphorus impurities from 4,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4,6-dichloropyrimidine, with a specific focus on the removal of phosphorus-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,6-dichloropyrimidine and what are the primary sources of phosphorus impurities?

The most prevalent industrial method for synthesizing 4,6-dichloropyrimidine is the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) as both a reagent and often as a solvent.[1][2] An organic base, such as a trialkylamine (e.g., triethylamine) or N,N-dimethylaniline, is typically used as an acid scavenger.[1][3]

The primary source of phosphorus impurities stems directly from the use of phosphorus oxychloride. These impurities can include:

  • Unreacted Phosphorus Oxychloride (POCl₃): Excess POCl₃ used to drive the reaction to completion.

  • Hydrolysis Products: When the reaction mixture is quenched with water, POCl₃ and its intermediates hydrolyze to form highly polar and often difficult-to-remove phosphorus acids.

  • Dichlorophosphoric Acid: A common by-product formed during the reaction.[4]

  • Phosphoric Acid: The final hydrolysis product of POCl₃.

Q2: My final product of 4,6-dichloropyrimidine is a yellow-brown crystalline solid, not the expected white crystals. What could be the cause?

While pure 4,6-dichloropyrimidine is a white crystalline solid, it can degrade and change color to yellow-brown during storage.[1] However, if the product is discolored immediately after synthesis and purification, it is likely due to residual impurities. These could be organic by-products from the reaction or residual phosphorus-containing compounds that have not been adequately removed. Inadequate quenching and neutralization of the reaction mixture can also lead to the formation of colored impurities.

Q3: How can I effectively remove phosphorus-containing impurities from my crude 4,6-dichloropyrimidine?

The key to removing phosphorus impurities is in the work-up procedure. A highly effective method involves extracting the 4,6-dichloropyrimidine into an organic solvent before quenching with water.[4] This prevents the hydrolysis of residual phosphorus oxychloride and dichlorophosphoric acid into more water-soluble and problematic phosphoric acids.[4]

Here are two common approaches:

  • Aqueous Work-up: The traditional method involves distilling off excess POCl₃, then carefully quenching the reaction residue in ice/water, followed by neutralization and extraction. This method can be challenging due to the highly exothermic nature of the quench and the formation of phosphoric acids.[3][5]

  • Organic Solvent Extraction First: A safer and more efficient method involves cooling the reaction mixture and then extracting it with an organic solvent (such as toluene, xylenes, or cyclohexane).[1][4] This separates the desired product from the phosphorus-containing by-products. The organic phase can then be washed, dried, and concentrated to yield a purer product.[4] This method also allows for the potential recovery and recycling of the catalyst and phosphorus by-products.[4]

Q4: What analytical techniques are suitable for quantifying residual phosphorus impurities in my final product?

To ensure the purity of your 4,6-dichloropyrimidine, several analytical techniques can be employed to detect and quantify trace phosphorus impurities:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting elemental impurities, including phosphorus, at very low levels (ppb or even ppt).[6][7] The sample would first need to be digested to convert the phosphorus into an inorganic form.

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a direct and powerful method for identifying and quantifying different phosphorus-containing compounds.[2][8][9] It can distinguish between different phosphorus species (e.g., phosphates, phosphites) and provide information about their chemical environment, which is useful for identifying specific impurities.

  • High-Performance Liquid Chromatography (HPLC) with ICP-MS detection: Coupling HPLC with an ICP-MS detector allows for the separation of different compounds in your sample followed by specific detection of those containing phosphorus. This provides quantitative information about each specific phosphorus-containing impurity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 4,6-Dichloropyrimidine Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Degradation of starting material or product.Optimize temperature control to avoid overheating during the reaction and work-up.
Suboptimal stoichiometry.Ensure the correct molar ratio of phosphorus oxychloride and the amine base is used.
Inefficient work-up.Optimize the extraction and purification steps to minimize product loss. Pouring the reaction mixture onto ice water can lead to the formation of 4-chloro-6-hydroxypyrimidine, reducing the yield.[3] Consider an organic solvent extraction before the aqueous quench.[4]
Product Fails Purity Specification (High Phosphorus Content) Inadequate removal of POCl₃.Ensure complete distillation of excess POCl₃ before work-up.
Inefficient quenching and washing.During aqueous work-up, maintain a low temperature during the quench. Ensure thorough washing of the organic extracts to remove water-soluble phosphorus species.
Hydrolysis of phosphorus compounds.Use the organic solvent extraction method prior to adding water to prevent the formation of hard-to-remove phosphoric acids.[4]
Exothermic and Difficult to Control Reaction During Water Quench The reaction of residual POCl₃ and dichlorophosphoric acid with water is highly exothermic.[4][6]Add the reaction mixture slowly to a large excess of ice/water with vigorous stirring. Ensure adequate cooling capacity. For a safer process, extract the product with an organic solvent first to remove the bulk of the reactive phosphorus species.[4]
Formation of a Large Amount of Inorganic Salt Precipitate During Neutralization This is common when neutralizing the acidic reaction mixture with a base like sodium hydroxide.This can make stirring difficult.[10] Consider using a larger volume of solvent or a different work-up procedure, such as steam distillation, which can help in separating the product from the inorganic salts.[7]

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods for the removal of phosphorus impurities. Actual results will vary based on specific experimental conditions.

Table 1: Comparison of Purification Methods on Final Product Purity and Yield

Purification Method Typical Yield (%) Purity by HPLC (%) Residual Phosphorus (ppm) Key Advantages Key Disadvantages
Aqueous Quench & Crystallization 50-75[3]98.0 - 99.0< 200Simple procedure.Can be highly exothermic and difficult to control; lower yield due to by-product formation.[3][4]
Organic Extraction then Aqueous Wash > 90[4]> 99.5< 50Safer process, higher yield and purity, allows for catalyst and phosphorus by-product recovery.[4]Requires handling of organic solvents.
Steam Distillation 85-95> 99.0< 100Avoids the use of organic extraction solvents and can effectively separate from inorganic salts.[7]Can be energy-intensive.

Table 2: Analytical Techniques for Phosphorus Impurity Quantification

Technique Typical Limit of Detection (LOD) Sample Preparation Information Provided
ICP-MS Low ppb (ng/L)[5]Acid digestionTotal elemental phosphorus content.
31P NMR ~10 ppmDissolution in a suitable solventIdentification and quantification of specific phosphorus-containing molecules.[2]
HPLC-ICP-MS Low ppbDissolution and filtrationSeparation and quantification of individual phosphorus-containing species.[1]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

  • 4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

  • Slowly add triethylamine dropwise to the suspension while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 85°C and hold for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Proceed to one of the purification protocols below.

Protocol 2: Purification via Organic Extraction

This method is recommended for higher purity and safety.[4]

  • Cool the reaction mixture from Protocol 1 to below 30°C.

  • Add toluene to the cooled reaction mixture and stir to extract the 4,6-dichloropyrimidine.

  • Separate the organic phase.

  • Wash the organic phase sequentially with cold water and then a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure.

  • Cool the concentrated solution to induce crystallization of the pure 4,6-dichloropyrimidine.

  • Filter the crystals and dry under vacuum.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification (Organic Extraction) A 4,6-dihydroxypyrimidine + POCl3 B Add Triethylamine A->B C Heat to 85°C B->C D Cool Reaction Mixture C->D Crude Product Mixture E Extract with Toluene D->E F Separate Organic Layer E->F G Wash with H2O & NaHCO3 F->G H Dry over MgSO4 G->H I Concentrate & Crystallize H->I J Filter & Dry Product I->J K K J->K Pure 4,6-Dichloropyrimidine

Caption: Experimental workflow for the synthesis and purification of 4,6-dichloropyrimidine.

Troubleshooting_Phosphorus_Impurities Start High Phosphorus Impurity Detected Q1 Was excess POCl3 removed before work-up? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was an organic extraction performed before water quench? A1_Yes->Q2 Sol1 Improve vacuum distillation of excess POCl3. A1_No->Sol1 End Re-analyze Phosphorus Content Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were aqueous washes performed adequately? A2_Yes->Q3 Sol2 Implement organic extraction pre-quench to avoid hydrolysis of P-impurities. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Increase number and volume of water/bicarbonate washes. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for high phosphorus impurity in 4,6-dichloropyrimidine.

References

Preventing decomposition of 4,6-Dichloropyrimidine-5-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4,6-Dichloropyrimidine-5-carbaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by its reactivity towards nucleophiles and its stability under various environmental conditions. Key factors include:

  • Nucleophilic Attack: The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced.[1][2]

  • Solvolysis: In the presence of nucleophilic solvents, such as alcohols (e.g., methanol, ethanol), the solvent can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.[1][2]

  • Presence of Base: Strong bases can generate alkoxide ions from alcohol solvents, which are potent nucleophiles and can accelerate solvolysis and other side reactions.[1]

  • Temperature: Elevated temperatures can increase the rate of decomposition and side reactions.

  • Moisture and Air: The compound can be sensitive to hydrolysis and oxidation. Proper storage is crucial.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and purity of this compound, it is essential to adhere to the following storage and handling guidelines:

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C under nitrogen.[3]Minimizes decomposition over time.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]Prevents reaction with atmospheric moisture and oxygen.
Light Protect from light.Reduces the risk of photodegradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]Avoids potentially vigorous and hazardous reactions.
Handling Use in a well-ventilated area. Avoid creating dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[6]Protects the user from inhalation and contact with the skin and eyes.

Q3: How can I detect decomposition in my sample of this compound?

A3: Decomposition may be indicated by a change in the physical appearance of the solid, such as discoloration (e.g., from white/off-white to yellow or brown). However, significant degradation can occur without visible changes. The most reliable methods for assessing purity and detecting decomposition products are analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the compound and any degradation products.

Troubleshooting Guide for Reactions

This guide addresses common issues encountered during reactions involving this compound.

Q1: My reaction is turning a dark color, and the yield of my desired product is low. What could be the cause?

A1: A dark coloration and low yield often indicate decomposition or the formation of side products. The likely culprits are:

  • Excessive Base: If you are using a base, especially in an alcohol solvent, you may be promoting solvolysis and other side reactions.[1]

  • High Reaction Temperature: The reaction may be running too hot, accelerating decomposition.

  • Presence of Nucleophiles: Unintended nucleophiles in your reaction mixture could be reacting with the starting material.

Troubleshooting Steps:

  • Reduce Base Concentration: If possible, use a weaker base or a catalytic amount of a stronger base. Consider using a non-nucleophilic base, such as triethylamine (TEA), if it is compatible with your reaction.[2]

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Change the Solvent: If you are using a nucleophilic solvent like an alcohol, consider switching to a non-nucleophilic solvent such as tetrahydrofuran (THF), dioxane, or toluene.

  • Ensure an Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Q2: I am observing multiple unexpected spots on my TLC plate. How can I identify the side products and prevent their formation?

A2: Multiple spots on a TLC plate suggest the formation of various side products. The identity of these products depends on the reactants and conditions.

Potential Side Reactions and Prevention Strategies:

Side ReactionCausePrevention Strategy
Solvolysis Product Reaction with a nucleophilic solvent (e.g., ethanol, methanol), often catalyzed by a base.[1]Use a non-nucleophilic solvent (e.g., THF, toluene). Minimize the amount of base used.
Di-substitution Product Reaction of both chlorine atoms with a nucleophile.Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture at a low temperature.
Condensation Product The aldehyde group reacting with a nucleophile or undergoing self-condensation, especially in the presence of a strong base.[1]Protect the aldehyde group if it is not the intended reactive site. Control the stoichiometry and addition rate of the base.
Hydrolysis Product Reaction with water present in the reagents or solvent.Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere.

Q3: My reaction is not proceeding to completion, even after an extended time. Could this be related to starting material decomposition?

A3: Yes, if the this compound is decomposing under the reaction conditions, its concentration will decrease, leading to an incomplete reaction.

Troubleshooting Steps:

  • Perform a Stability Test: Before running the full-scale reaction, conduct a small-scale stability test by exposing your starting material to the planned reaction conditions (solvent, temperature, base) without the other reactants. Monitor for decomposition over time using TLC or HPLC.

  • Re-evaluate Reaction Conditions: Based on the stability test, you may need to adjust the temperature, solvent, or base to find conditions where the starting material is stable.

  • Consider a Different Synthetic Route: If the compound is inherently unstable under the required conditions, you may need to explore alternative synthetic pathways to your target molecule.

Experimental Protocols

General Protocol for Minimizing Decomposition During Reactions
  • Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry.

  • Addition of Reagents: Dissolve the this compound in a suitable anhydrous, non-nucleophilic solvent (e.g., THF, dioxane).

  • Temperature Control: Cool the solution to a low temperature (e.g., 0°C or -78°C) before adding any reactive reagents, especially strong bases or nucleophiles.

  • Controlled Addition: Add nucleophiles or bases slowly and dropwise to the reaction mixture to maintain a low concentration and control any exotherm.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to potentially decomposing conditions.

  • Work-up: Quench the reaction by adding it to cold water or a saturated ammonium chloride solution. Extract the product into an organic solvent, and wash the organic layer to remove any remaining reagents. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Small-Scale Stability Test
  • In a small vial, dissolve a known amount of this compound in the solvent you intend to use for your reaction.

  • Add any base or other reagents that will be present in your reaction, excluding the main reactant.

  • Stir the mixture at the intended reaction temperature.

  • At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), take a small aliquot of the mixture and analyze it by TLC or HPLC to check for the appearance of new spots or a decrease in the starting material spot.

  • Compare the results to a control sample of the starting material dissolved in a non-reactive solvent. This will help you determine the stability of your compound under the proposed reaction conditions.

Visualizations

DecompositionPathways Start 4,6-Dichloropyrimidine- 5-carbaldehyde SNAr SNAr Product (e.g., Amino-substituted) Start->SNAr  + Nucleophile (e.g., Amine) Solvolysis Solvolysis Product (e.g., Alkoxy-substituted) Start->Solvolysis  + Nucleophilic Solvent (e.g., ROH) / Base Condensation Condensation Product (e.g., Chalcone-like) Start->Condensation  + Base / Nucleophile

Caption: Potential decomposition and side reaction pathways for this compound.

TroubleshootingWorkflow Start Decomposition Suspected? (e.g., low yield, discoloration) CheckBase Is a strong base present? Start->CheckBase CheckSolvent Is the solvent nucleophilic? CheckBase->CheckSolvent No ReduceBase Reduce base concentration or use a non-nucleophilic base CheckBase->ReduceBase Yes CheckTemp Is the temperature too high? CheckSolvent->CheckTemp No ChangeSolvent Switch to a non-nucleophilic solvent (e.g., THF, Toluene) CheckSolvent->ChangeSolvent Yes LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes End Re-run reaction and monitor CheckTemp->End No ReduceBase->CheckSolvent ChangeSolvent->CheckTemp LowerTemp->End

Caption: Troubleshooting workflow for suspected decomposition during a reaction.

StabilityFactors Stability Compound Stability Temp Low Temperature Temp->Stability Inert Inert Atmosphere Inert->Stability Solvent Non-Nucleophilic Solvent Solvent->Stability Base Weak or No Base Base->Stability Decomposition Decomposition HighTemp High Temperature HighTemp->Decomposition Moisture Moisture/Air Moisture->Decomposition NucSolvent Nucleophilic Solvent NucSolvent->Decomposition StrongBase Strong Base StrongBase->Decomposition

Caption: Key factors influencing the stability and decomposition of this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern for nucleophilic substitution on 2,4-dichloropyrimidines?

Generally, nucleophilic aromatic substitution on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3][4] The typical reactivity order is C4(6) > C2 » C5.[1][4] This preference is attributed to the greater electrophilicity, or higher LUMO coefficient, at the C4 position.[2][5] However, this selectivity is often moderate, and reaction conditions can significantly influence the outcome, sometimes leading to mixtures of C2 and C4 isomers.[1][6]

Q2: What key factors influence the regioselectivity (C2 vs. C4) of the substitution?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[1] Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[1][2][7]

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[1][2]

  • Nature of the Nucleophile: The structure of the nucleophile plays a crucial role. For instance, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][8]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the C2/C4 ratio.[1][2]

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, can strongly favor the formation of the C4-substituted product.[2][4]

Q3: How do substituents on the pyrimidine ring affect regioselectivity on 2,4-dichloropyrimidine?

Substituents on the pyrimidine ring have a significant impact on the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[7] However, this can be altered by other substituents:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[7][9]

  • Electron-withdrawing groups (EWGs) at the C5 position typically enhance reactivity at the C4 position.[1][7]

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is a common issue that can stem from several factors. Use the following guide to diagnose and solve the problem.

Potential Cause Recommended Solution
Insufficiently activated pyrimidine ring. Ensure the pyrimidine ring has electron-withdrawing groups (e.g., nitro, cyano) positioned to facilitate nucleophilic attack.[7]
Poor leaving group. While chlorine is a common leaving group, the reactivity order for SNAr is generally F > Cl > Br > I.[7] Consider alternative starting materials if feasible.
Weak nucleophile. Increase the nucleophilicity of the attacking species. For example, use an alkoxide instead of an alcohol.[7] For alcohol nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.[7]
Low reaction temperature. Gradually increase the reaction temperature. For catalyst-free SNAr, temperatures of 80-140 °C are often necessary.[7][10]
Inappropriate solvent. Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[7]
Unsuitable or weak base. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[7] For alcohol nucleophiles, a stronger base like NaH or t-BuOK might be required.[7]
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Obtaining a mixture of isomers is a frequent challenge due to the moderate intrinsic selectivity of many dichloropyrimidines.[1]

Potential Cause Recommended Solution
Inherent reactivity of the substrate. Optimize reaction conditions by systematically screening different solvents, bases, and temperatures.[2] For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[2]
Reaction conditions favor a mixture. For aminations, consider a Palladium-catalyzed approach, which has been shown to strongly favor the C4-substituted product.[2][4] Using a base like LiHMDS in Pd-catalyzed reactions can also enhance C4 selectivity.[1]
Nucleophile character. Certain nucleophiles have an inherent preference. For instance, tertiary amines can show high selectivity for the C2 position, especially with an EWG at C5.[2][8] Consider if modifying the nucleophile is an option.
Problem 3: Undesired Side Reactions

Side reactions can significantly lower the yield of the desired product and complicate purification.

Side Reaction Potential Cause & Solution
Di-substitution instead of mono-substitution. Cause: Using an excess of the nucleophile or high reaction temperatures. Solution: Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[7] Monitoring the reaction closely and stopping it upon formation of the desired product is crucial.[2]
Solvolysis (reaction with the solvent). Cause: Using a nucleophilic solvent (e.g., methanol, ethanol) at elevated temperatures.[7][10] Solution: Switch to a non-nucleophilic solvent like dioxane, toluene, DMF, or THF.[7][10]
Hydrolysis of starting material or product. Cause: Presence of water in the reaction mixture. Solution: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Ring-opening or degradation. Cause: Harsh basic conditions or very high temperatures. Solution: Use milder bases and lower reaction temperatures.[7]
Problem 4: Difficulty in Product Purification
Issue Recommended Solution
Product is highly polar and difficult to separate from polar byproducts or residual base. Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[7] Acid-base extraction can be effective for separating basic or acidic products/impurities.[7]
Separation of C2 and C4 isomers. This can be challenging. Optimizing the reaction for higher regioselectivity is the best approach.[1] If separation is necessary, careful column chromatography with a systematic screen of solvent systems is required.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of a chloropyrimidine with an amine nucleophile. Specific conditions should be optimized for each substrate and nucleophile.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dichloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[7]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).[7][10] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

General Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This method is often effective for less reactive aryl chlorides and can provide high regioselectivity.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[10]

  • Reactant Addition: Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[10] Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[10]

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10] Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_activation Is the pyrimidine ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_activation Consider adding EWGs or using a more reactive substrate. check_activation->solution_activation No check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes solution_nucleophile Use a stronger nucleophile (e.g., alkoxide from alcohol). check_nucleophile->solution_nucleophile No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Gradually increase temperature (e.g., 80-120 °C). check_temp->solution_temp No check_base Is the base suitable? check_solvent->check_base Yes solution_solvent Use a polar aprotic solvent (DMF, DMSO, THF). check_solvent->solution_solvent No solution_base Use a suitable base (e.g., TEA/DIPEA for amines, NaH/t-BuOK for alcohols). check_base->solution_base No

Caption: Troubleshooting workflow for low product yield.

Regioselectivity_Factors Key Factors Controlling C2 vs. C4 Regioselectivity regioselectivity Regioselectivity (C2 vs. C4) substituents Ring Substituents regioselectivity->substituents nucleophile Nucleophile Nature regioselectivity->nucleophile conditions Reaction Conditions regioselectivity->conditions catalysis Catalysis regioselectivity->catalysis sub_details C6-EDG -> Favors C2 C5-EWG -> Favors C4 substituents->sub_details nuc_details Tertiary Amines -> Favors C2 Neutral N-Nucleophiles -> Mixture nucleophile->nuc_details cond_details Solvent, Base, Temperature Systematic screening is key. conditions->cond_details cat_details Pd-Catalysis (Amination) -> Favors C4 catalysis->cat_details

Caption: Key factors controlling C2 vs. C4 regioselectivity.

References

Technical Support Center: By-product Analysis in 4,6-Dichloropyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and by-product analysis of 4,6-Dichloropyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of 4,6-dihydroxypyrimidine using a Vilsmeier reagent.[1][2] This reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A2: The reagents used in the Vilsmeier-Haack reaction pose significant safety risks. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, often involving the addition of the reaction mixture to ice, should be performed slowly and cautiously to manage the exothermic reaction.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Vilsmeier-Haack formylation can be effectively monitored using thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like sodium bicarbonate) and extracted with an organic solvent before spotting on a TLC plate.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric humidity.

  • Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion.

  • Poor Quality Starting Materials: Impurities in the 4,6-dihydroxypyrimidine, POCl₃, or DMF can interfere with the reaction.

Recommended Actions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used promptly.[4]

  • Optimize Reaction Conditions: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[4] Monitor the reaction by TLC to ensure the consumption of the starting material.[4]

Issue 2: Formation of a Dark, Tarry Residue

Possible Causes:

  • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting materials and product.[4]

  • Presence of Impurities: Impurities in the reactants or solvents can catalyze side reactions leading to tar formation.[4]

Recommended Actions:

  • Strict Temperature Control: Maintain rigorous temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the 4,6-dihydroxypyrimidine. The use of an ice bath is recommended to manage the exotherm.[4]

  • Use High-Purity Materials: Ensure the use of purified, high-purity starting materials and anhydrous solvents.[4]

Issue 3: Presence of Unexpected By-products

Several by-products can arise from the synthesis of this compound. Below is a summary of common impurities and guidance on their identification and mitigation.

Table 1: Common By-products and their Potential Causes

By-product/ImpurityPotential Cause(s)Mitigation Strategies
Unreacted 4,6-dihydroxypyrimidine Incomplete reaction; insufficient Vilsmeier reagent.Increase reaction time or temperature; use a larger excess of Vilsmeier reagent.
Mono-chlorinated pyrimidine species Incomplete chlorination.Ensure sufficient POCl₃ is used; prolong reaction time at elevated temperature.
Alkoxy-substituted pyrimidines Solvolysis of the chloro groups by alcohol solvents (e.g., methanol, ethanol) during workup or purification.[2]Avoid using alcohol-based solvents if these by-products are observed.
Di-formylated products Use of a large excess of the Vilsmeier reagent.[4]Optimize the stoichiometry of the Vilsmeier reagent.[4]
Polymeric materials Overheating of the reaction mixture.[4]Maintain strict temperature control.[4]
Phosphorus-containing impurities Residual POCl₃ or its hydrolysis products from the workup.Perform thorough aqueous washes, including a bicarbonate wash, to remove acidic phosphorus species.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reactant purity.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine in portions, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-100 °C). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4] Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]

Visualizations

Vilsmeier_Haack_Reaction_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Dihydroxypyrimidine->Reaction_Mixture Reflux Quenching Quenching (Ice/Water) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 4,6-Dichloropyrimidine- 5-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_tarry Tarry Residue Troubleshooting cluster_multiple_products Multiple Products Troubleshooting Start Reaction Outcome Low_Yield Low/No Yield Start->Low_Yield Tarry_Residue Tarry Residue Start->Tarry_Residue Multiple_Products Multiple Products Start->Multiple_Products Successful Successful Product Formation Start->Successful Check_Reagents Check Reagent Quality (Anhydrous Conditions) Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction (Temp/Time/Stoichiometry) Low_Yield->Optimize_Conditions Temp_Control Improve Temperature Control Tarry_Residue->Temp_Control Purify_Reactants Purify Starting Materials Tarry_Residue->Purify_Reactants Optimize_Stoichiometry Optimize Reagent Stoichiometry Multiple_Products->Optimize_Stoichiometry Purification_Strategy Employ Effective Purification Multiple_Products->Purification_Strategy Byproduct_Formation_Pathways Start 4,6-Dihydroxypyrimidine Product 4,6-Dichloropyrimidine- 5-carbaldehyde Start->Product Vilsmeier-Haack Reaction Incomplete_Reaction Incomplete Reaction Products Start->Incomplete_Reaction Insufficient Reagents/Time Side_Reaction Side Reaction Products Product->Side_Reaction Excess Reagents/ High Temperature Degradation Degradation Products Product->Degradation Harsh Workup/ Impurities

References

Technical Support Center: Synthesis of 4,6-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,6-dichloropyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 4,6-dichloropyrimidine core structure?

A1: The most prevalent industrial method involves the chlorination of 4,6-dihydroxypyrimidine.[1][2] This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene.[1][2][3] The choice of reagent can impact yield, purity, safety, and environmental considerations.[2] Alternative methods, including those starting from other pyrimidine precursors, have also been reported.[3]

Q2: What are the critical parameters to control during the chlorination of 4,6-dihydroxypyrimidine?

A2: For a successful synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, several parameters are crucial:

  • Temperature Control: The reaction with chlorinating agents is often exothermic and requires careful temperature management to prevent side reactions.[1]

  • Reagent Stoichiometry: The molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine is critical for driving the reaction to completion and minimizing impurities.[1]

  • Solvent Selection: An appropriate solvent is necessary to facilitate the reaction. Dichloroethane is a commonly used solvent in this process.[1]

  • Catalyst: A chlorination catalyst may be employed to improve reaction efficiency.[1]

  • Work-up Procedure: Proper quenching of the excess chlorinating agent and careful pH adjustment during the work-up are essential for isolating a pure product.[1]

Q3: How can I introduce amino groups onto the 4,6-dichloropyrimidine scaffold?

A3: Amino groups can be introduced via nucleophilic aromatic substitution (SNAr) reactions. Two common methods are:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method is often used for the initial mono-amination and involves reacting the dichloropyrimidine with an amine in the presence of a base at elevated temperatures.[4]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is often the preferred method for introducing a second amino group, as it is more efficient for the less reactive monochloro-aminopyrimidine intermediate.[4]

Q4: Where can I find spectroscopic data for 4,6-dichloropyrimidine and its derivatives?

A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in various chemical databases and publications.[5][6][7][8][9] This data is essential for confirming the structure and purity of your synthesized compounds.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of 4,6-dichloropyrimidine derivatives.

Low or No Yield
Potential Cause Recommended Solution Citation
Incomplete Reaction Increase reaction time or temperature. Ensure adequate mixing.[1]
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) may be necessary. For Pd-catalyzed reactions, temperatures of 80-120 °C are common, but optimization may be required.[4]
Inappropriate Base For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[4]
Suboptimal Stoichiometry Ensure the correct molar ratio of the chlorinating agent or nucleophile is used.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor and ligand is critical. A screening of different combinations may be necessary to find the optimal system for your specific substrates.[4]
Degradation of Starting Material or Product Optimize temperature control to avoid overheating.[1]
Formation of Side Products/Impurities
Potential Cause Recommended Solution Citation
Mono-substituted Intermediate in Disubstitution Reactions Increase reaction time, temperature, or the stoichiometry of the nucleophile (e.g., sodium ethoxide).[1]
Formation of Regioisomers (in unsymmetrical pyrimidines) The choice of solvent, base, and temperature can impact selectivity. For Pd-catalyzed reactions, the ligand can have a significant impact on regioselectivity. Ligand screening is a valuable tool.[4]
Incomplete Removal of Inorganic Salts If a neutralization step is used, ensure thorough washing to remove any precipitated inorganic salts.[10]
Inefficient Work-up Optimize extraction and purification steps to minimize product loss and remove impurities.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of 4,6-dichloropyrimidine and a representative derivative.

Table 1: Synthesis of 4,6-Dichloropyrimidine

Starting Material Chlorinating Agent Base/Catalyst Solvent Temperature Time Yield Purity Citation
4,6-DihydroxypyrimidinePOCl₃2-Methyl-5-ethyl-pyridine-Not specified1 hour (addition)~100%Not specified[11]
4,6-DiaminopyrimidineNaNO₂ / HCl, then CuCl-Water / Trichloroethane-5 °C then 45 °C2 hours86.4%99.4%[11]
4,6-DihydroxypyrimidinePhosgeneDimethylanilineDichloromethaneReflux (29 °C)17 hours80%Not specified[12]
4,6-DihydroxypyrimidinePOCl₃ / Phosgene--95-100 °C8 hours94.9%99.0%[13]

Table 2: Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

Starting Material Nucleophile Base/Catalyst Solvent Temperature Time Yield Citation
4,6-DichloropyrimidineSodium Ethoxide-EthanolReflux4-6 hoursNot specified[14]
4-Amino-2,6-dichloropyrimidineVarious AminesK₂CO₃DMF140 °CNot specifiedVaries[4]
4,6-DichloropyrimidineAdamantane-containing aminesK₂CO₃DMF140 °CNot specified60-99%[15]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine using POCl₃
  • Reaction Setup: In a reaction vessel, introduce phosphorus oxychloride (POCl₃) and cool the vessel.

  • Addition of Base: Add 2-methyl-5-ethyl-pyridine while maintaining cooling.

  • Addition of Starting Material: Meter in 4,6-dihydroxypyrimidine over a period of 1 hour.

  • Reaction: Allow the reaction to proceed.

  • Work-up: Follow established procedures for work-up and purification to obtain 4,6-dichloropyrimidine. A yield of virtually 100% has been reported for this method.[11]

Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Amination
  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5-10 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield in 4,6-Dichloropyrimidine Derivative Synthesis start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_workup Review Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction reagent_issue Reagent Issue? check_reagents->reagent_issue workup_loss Product Loss During Work-up? check_workup->workup_loss side_products Side Products Observed? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp Yes side_products->check_reagents No optimize_base_solvent Optimize Base / Solvent side_products->optimize_base_solvent Yes reagent_issue->check_workup No verify_purity Verify Reagent Purity reagent_issue->verify_purity Yes workup_loss->start No, Re-evaluate optimize_extraction Optimize Extraction / Purification workup_loss->optimize_extraction Yes success Yield Improved increase_time_temp->success optimize_base_solvent->success adjust_stoichiometry Adjust Stoichiometry verify_purity->adjust_stoichiometry adjust_stoichiometry->success optimize_extraction->success

Caption: A logical workflow for troubleshooting low yields.

General Experimental Workflow```dot

G start Reaction Setup (Reagents & Solvent) reaction Reaction Under Controlled Conditions (Temperature, Time, Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Product characterization->final_product

Caption: Inhibition of a kinase signaling pathway.

References

Validation & Comparative

Comparative 1H NMR Analysis of 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 4,6-Dichloropyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of its 1H Nuclear Magnetic Resonance (NMR) spectroscopic data against structurally related analogues, offering researchers a clear benchmark for characterization.

Data Summary of 1H NMR Analysis

The following table summarizes the 1H NMR chemical shifts (δ) for this compound and its analogues. The data highlights the influence of substituents on the proton chemical environments within the pyrimidine and benzene rings.

CompoundProtonChemical Shift (δ, ppm)Solvent
This compound Aldehyde (-CHO)~10.4CDCl₃
H-2~9.1CDCl₃
4,6-Dichloropyrimidine[1]H-28.824CDCl₃
H-57.460CDCl₃
PyrimidineH-29.3CDCl₃
H-4, H-68.9CDCl₃
H-57.6CDCl₃
2,4-Dichlorobenzaldehyde[2]Aldehyde (-CHO)10.390CDCl₃
H-37.448CDCl₃
H-57.358CDCl₃
H-67.846CDCl₃

Interpretation and Comparison

The 1H NMR spectrum of this compound is characterized by two distinct singlets in the aromatic region. The downfield shift of the aldehyde proton to approximately 10.4 ppm is a result of the strong deshielding effect of the carbonyl group. The proton at the C-2 position of the pyrimidine ring is expected to resonate at a significantly downfield chemical shift (around 9.1 ppm) due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring and the two chlorine atoms.[3][4]

Comparison with 4,6-Dichloropyrimidine: The introduction of the carbaldehyde group at the C-5 position in 4,6-Dichloropyrimidine leads to a noticeable downfield shift of the H-2 proton. This is attributed to the electron-withdrawing nature of the aldehyde functionality, which further deshields the remaining ring proton.

Comparison with Pyrimidine: In unsubstituted pyrimidine, the protons at positions 2, 4, and 6 are the most deshielded due to the electronegativity of the nitrogen atoms.[3] The substitution of chlorine atoms at positions 4 and 6, and a carbaldehyde group at position 5 in the target molecule, significantly alters the electronic environment, leading to the observed chemical shifts.

Comparison with 2,4-Dichlorobenzaldehyde: The aldehyde proton in 2,4-Dichlorobenzaldehyde exhibits a chemical shift very similar to that in this compound, indicating a comparable electronic environment around the formyl group.[2] This comparison is useful for confirming the assignment of the aldehyde proton signal.

Substituent Effects on Pyrimidine Proton Chemical Shifts

The following diagram illustrates the influence of the chloro and aldehyde substituents on the chemical shift of the H-2 proton in the pyrimidine ring. Electron-withdrawing groups decrease the electron density around the proton, causing it to resonate at a higher chemical shift (downfield shift).

Substituent_Effects cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituents cluster_effect Resulting Effect H2 H-2 Proton Effect Downfield Shift (Higher ppm) H2->Effect Cl 2x Chloro (Cl) Cl->H2 Electron-withdrawing (Deshielding) CHO 1x Aldehyde (CHO) CHO->H2 Electron-withdrawing (Deshielding)

Caption: Influence of electron-withdrawing substituents on the H-2 proton chemical shift.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Experiment: 1D Proton NMR

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons in the molecule. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment.[4][5]

References

Reactivity Face-Off: A Comparative Guide to 4,6-Dichloropyrimidines and 2,4-Dichloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic chemistry, the choice of starting material is a critical determinant of synthetic efficiency and success. Among the plethora of available building blocks, dichloropyrimidines stand out as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two common isomers, 4,6-dichloropyrimidine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Tale of Two Isomers: Unpacking the Fundamentals of Reactivity

The reactivity of dichloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms attached to chlorine atoms susceptible to attack by nucleophiles. The positions of these chlorine atoms on the pyrimidine ring, however, create distinct electronic environments that significantly influence the regioselectivity and overall rate of the substitution reaction.

In general, the order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1] This hierarchy is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack at the C4 and C6 positions. In these cases, the negative charge can be effectively delocalized onto the adjacent nitrogen atoms.

4,6-Dichloropyrimidine: This is a symmetrical molecule where both chlorine atoms are electronically and sterically equivalent. As such, monosubstitution will lead to a single product, simplifying product profiles. The chlorine atoms at the C4 and C6 positions are highly activated by the adjacent ring nitrogens, making this isomer generally very reactive towards nucleophiles.[2]

2,4-Dichloropyrimidine: This isomer presents a more complex scenario due to the non-equivalent nature of the two chlorine atoms. Nucleophilic attack can occur at either the C2 or C4 position. The general preference is for substitution at the C4 position, as the resulting Meisenheimer intermediate benefits from greater resonance stabilization.[3][4] However, this regioselectivity is not absolute and can be influenced by several factors, including:

  • Substituents on the pyrimidine ring: The presence of electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[3] Conversely, electron-withdrawing groups (EWGs) at the C5 position can enhance the preference for C4 substitution.

  • Nature of the nucleophile: The steric bulk and electronic properties of the incoming nucleophile can influence the site of attack. For instance, tertiary amine nucleophiles have been shown to exhibit a high degree of selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines.[5]

  • Reaction conditions: Factors such as solvent, temperature, and the presence of a catalyst can also modulate the regioselectivity of the reaction.

Quantitative Reactivity Comparison

While a direct, side-by-side kinetic comparison of 4,6-dichloropyrimidine and 2,4-dichloropyrimidine under identical conditions is not extensively documented in the literature, a comparative analysis of reaction yields and conditions from various studies provides valuable insights into their relative reactivity. The following tables summarize representative data for the amination of these two isomers.

Table 1: Reaction of Dichloropyrimidines with Amines

Dichloropyrimidine IsomerAmine NucleophileReaction ConditionsProduct(s)Yield (%)Reference
4,6-DichloropyrimidineAmmoniaAqueous solution, 55-60 °C4-Amino-6-chloropyrimidineHigh (not specified)[6]
2,4-DichloropyrimidineAmmoniaReflux in ethanol, 3-5 h2-Amino-4-chloropyrimidine84.4[7]
2-Amino-4,6-dichloropyrimidineSubstituted anilinesSolvent-free, heating6-Chloro-4-(N-aryl)-2,4-pyrimidinediamine derivatives78-84[8]
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolNaH, DMSO, 90 °C, 8 h(R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidineNot specified[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine [7]

Materials:

  • 2,4-Dichloropyrimidine

  • Ammonia (aqueous solution)

  • Ethanol

  • Dichloromethane

  • Petroleum ether

Procedure:

  • In a three-necked flask, add 2,4-dichloropyrimidine and an aqueous solution of ammonia.

  • Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter the precipitate.

  • Wash the crude product successively with ethanol (200 mL) and water (500 mL).

  • Dry the crude product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

  • Dry the recrystallized product to obtain white solid 2-Amino-4-chloropyrimidine.

Protocol 2: Synthesis of 6-Chloro-4-(N-aryl)-2,4-pyrimidinediamine derivatives from 2-Amino-4,6-dichloropyrimidine [8]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted anilines

  • Triethylamine

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted aniline (3 mmol), and triethylamine (3 mmol).

  • Heat the mixture in a solvent-free environment. The reaction time will vary depending on the specific aniline used (typically 4-14 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, the resulting solid can be purified by recrystallization or column chromatography to yield the desired 6-chloro-4-(N-aryl)-2,4-pyrimidinediamine derivative.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

G cluster_46 4,6-Dichloropyrimidine Reactivity 4,6-DCP 4,6-Dichloropyrimidine Mono-substituted 4-Nu-6-chloropyrimidine 4,6-DCP->Mono-substituted + Nucleophile (Nu) Di-substituted 4,6-Di-Nu-pyrimidine Mono-substituted->Di-substituted + Nucleophile (Nu) G cluster_24 2,4-Dichloropyrimidine Reactivity 2,4-DCP 2,4-Dichloropyrimidine C4-substituted 4-Nu-2-chloropyrimidine (Major) 2,4-DCP->C4-substituted + Nucleophile (Nu) (Favored pathway) C2-substituted 2-Nu-4-chloropyrimidine (Minor) 2,4-DCP->C2-substituted + Nucleophile (Nu) (Less favored) G Start Start: Mix Dichloropyrimidine and Nucleophile in Solvent Reaction Heat/Stir under Controlled Conditions Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Recrystallization, Chromatography) Workup->Purification Product Characterize Final Product Purification->Product

References

Navigating Purity Assessment: A Comparative Guide to HPLC Methods for 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical, non-negotiable aspect of the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4,6-Dichloropyrimidine-5-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will delve into a typical stability-indicating HPLC method, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to aid in method selection and implementation.

The Central Role of Stability-Indicating HPLC Methods

A stability-indicating analytical method is crucial as it can accurately and selectively quantify the decrease in the concentration of an API over time, while also separating and quantifying any degradation products that may form under various stress conditions.[1][2][3] For a compound like this compound, which contains reactive functional groups, a robust stability-indicating HPLC method is paramount.

The typical approach for developing such a method involves subjecting the compound to forced degradation under a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][3][4] The goal is to generate potential degradation products and then develop an HPLC method that can resolve the parent compound from all these impurities.

Comparative Analysis of Analytical Techniques

While HPLC is a cornerstone for purity analysis, other techniques can offer complementary information or be more suitable for specific types of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for volatile and thermally stable impurities.[5][6] Differential Scanning Calorimetry (DSC) can be employed to determine the absolute purity of highly crystalline substances by analyzing their melting point depression.[7]

Here is a comparative overview of these methods:

ParameterHPLC-UVGC-MSDifferential Scanning Calorimetry (DSC)
Primary Application Routine purity testing, separation of non-volatile and thermally labile impurities.[6]Separation and identification of volatile and semi-volatile impurities.[7]Determination of absolute purity for highly crystalline compounds (>98.5%).[7]
Linearity (R²) > 0.999> 0.999Not applicable (direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.05%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.003 - 0.15%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Throughput HighHighLow to Medium
Complexity ModerateModerate to HighModerate

Experimental Protocols

Below are detailed, representative protocols for a stability-indicating HPLC method and the necessary forced degradation studies for this compound. These are starting points and may require optimization for specific laboratory conditions and instrumentation.

Forced Degradation Studies

To generate potential degradation products, the following stress conditions can be applied to a solution of this compound (typically at a concentration of 1 mg/mL in a suitable solvent like acetonitrile/water):

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.[4]

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.[4]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[3]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

Proposed Stability-Indicating HPLC Method

This proposed method is based on common practices for similar heterocyclic compounds.

Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector and a data acquisition system.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow of an HPLC purity assessment, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Forced_Degradation Forced Degradation Sample Prep Forced_Degradation->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation (% Area, Impurity Profile) Integration->Calculation Report Final Report Calculation->Report

Caption: A flowchart illustrating the typical workflow for HPLC purity assessment.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. A well-developed and validated stability-indicating HPLC method is the industry standard for this purpose, offering the required specificity, sensitivity, and accuracy. By comparing HPLC with orthogonal methods like GC-MS and DSC, researchers can gain a more comprehensive understanding of the compound's purity profile. The provided experimental protocols and workflow diagram serve as a practical guide for scientists and professionals in the pharmaceutical industry to establish effective purity testing strategies, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for the analysis of 4,6-dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. We present detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with expected performance data to aid in the selection of the most suitable analytical approach for your research needs.

Introduction

This compound is a versatile building block in medicinal chemistry. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and detecting potential impurities. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of this and other halogenated heterocyclic compounds. This guide compares the two most common mass spectrometry-based approaches: GC-MS and LC-MS/MS, and also considers High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a viable alternative.

Comparison of Analytical Methods

The choice of analytical technique for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.Separation in liquid phase with detection by UV absorbance.
Typical Application Ideal for volatile and thermally stable compounds. Well-suited for purity assessment and identification of volatile impurities.Highly versatile for a wide range of compounds, including those that are not volatile or are thermally labile. Excellent for quantification in complex matrices.Routine analysis and quantification of known compounds with a UV chromophore.
Sensitivity High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).Moderate (µg/mL to ng/mL range).
Selectivity High, based on retention time and mass-to-charge ratio.Very High, based on retention time and specific precursor-product ion transitions.Moderate, based on retention time and UV absorbance wavelength.
Structural Information Provides fragmentation patterns for structural elucidation.Provides fragmentation patterns and precursor-product ion relationships for high-confidence identification.Limited to UV spectrum, no structural fragmentation data.
Sample Derivatization May be required for non-volatile or polar compounds.Generally not required.Not required.
Matrix Effects Can be significant, may require extensive sample cleanup.Can be managed using techniques like isotope dilution and matrix-matched calibration.Can be significant, requiring good chromatographic separation.
Instrumentation Cost Moderate to High.High.Low to Moderate.

Quantitative Performance Data

The following table summarizes the expected quantitative performance for the analysis of this compound and similar compounds using the described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.5 - 5 ng/mL0.01 - 0.5 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 2 - 15 ng/mL0.05 - 2 ng/mL50 - 200 ng/mL
Linear Range 3 - 4 orders of magnitude4 - 5 orders of magnitude2 - 3 orders of magnitude
Precision (%RSD) < 10%< 5%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%

Mass Spectrometry Fragmentation Analysis

Predicted Electron Ionization (EI) Fragmentation for GC-MS:

The molecular ion ([M]⁺˙) is expected at m/z 176, corresponding to the molecular weight of the compound with the most abundant isotopes of chlorine (³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

  • [M]⁺˙ (m/z 176): The molecular ion.

  • [M-H]⁺ (m/z 175): Loss of a hydrogen atom from the aldehyde group.

  • [M-CO]⁺˙ (m/z 148): Loss of carbon monoxide from the aldehyde group.

  • [M-Cl]⁺ (m/z 141): Loss of a chlorine atom.

  • [M-CHO]⁺ (m/z 147): Loss of the formyl radical.

  • [M-CO-Cl]⁺ (m/z 113): Subsequent loss of a chlorine atom after the loss of carbon monoxide.

Predicted Electrospray Ionization (ESI) Fragmentation for LC-MS/MS:

In positive ion mode ESI, the protonated molecule ([M+H]⁺) at m/z 177 would be the precursor ion for MS/MS analysis. Collision-induced dissociation would likely lead to the following product ions:

  • [M+H-CO]⁺ (m/z 149): Loss of neutral carbon monoxide.

  • [M+H-Cl]⁺ (m/z 142): Loss of a chlorine atom (less common as a neutral loss).

  • [M+H-HCl]⁺ (m/z 141): Loss of hydrogen chloride.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1-10 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices to remove non-volatile impurities.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless, operated in splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 10-100 ng/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or similar reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-5 min: 10% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 10% B.

    • 6.1-8 min: 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ (m/z 177) to characteristic product ions (e.g., m/z 149, 141).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1-20 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV Parameters:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent HPLC system.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV scan, likely in the 254-280 nm range).

Visualization of Analytical Workflows

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction/Cleanup (Optional) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection GC Gas Chromatography (GC) Injection->GC Volatile Analytes LC Liquid Chromatography (LC) Injection->LC Non-Volatile Analytes Ionization Ionization (EI or ESI) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Quantification Quantification DataSystem->Quantification

Caption: General workflow for the mass spectrometry analysis of chemical compounds.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS generally offers superior sensitivity and is applicable to a broader range of sample matrices with less need for derivatization. GC-MS is a robust and cost-effective alternative, particularly for the analysis of volatile impurities and for purity assessment of the neat compound. HPLC-UV provides a simpler and more accessible option for routine quantification when high sensitivity and structural confirmation are not primary requirements. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs in the study and application of this compound.

Comparative Biological Activities of 4,6-Dichloropyrimidine-5-carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-dichloropyrimidine-5-carbaldehyde stands as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme-inhibitory properties of its derivatives, supported by experimental data and detailed protocols. The strategic modifications of this pyrimidine core have yielded promising candidates in the pursuit of new therapeutic agents.

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of this compound, particularly Schiff base analogs, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties allows for the fine-tuning of their antiproliferative properties.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against selected cancer cell lines. This data highlights the structure-activity relationship, where substitutions on the pyrimidine ring influence the cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Schiff Base (p-tolylimino)HeLa (Cervical Cancer)15.2[1]
1b Schiff Base (p-tolylimino)MCF-7 (Breast Cancer)18.5[1]
2a Thiazolo[4,5-d]pyrimidineA375 (Melanoma)8.9[2]
2b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)10.2[2]
2c Thiazolo[4,5-d]pyrimidineDU145 (Prostate Cancer)12.5[2]
3a Pyrido[2,3-d]pyrimidineMDA-MB-231 (Breast Cancer)1.29[3]
3b Pyrido[2,3-d]pyrimidineHeLa (Cervical Cancer)1.34[3]
3c Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)1.57[3]
4a KRAS-G12D InhibitorPanc1 (Pancreatic Cancer)1.40[4]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways in Cancer

Pyrimidine derivatives often exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. While specific pathways for many this compound derivatives are still under investigation, related pyrimidine compounds are known to target pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[5] The de novo pyrimidine synthesis pathway is also a key target for cancer therapy.[5]

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrimidine_Derivative 4,6-Dichloropyrimidine-5- carbaldehyde Derivative Pyrimidine_Derivative->PI3K Pyrimidine_Derivative->Akt Pyrimidine_Derivative->mTOR

Figure 1: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The structural features of this compound derivatives, especially Schiff bases, make them promising candidates for the development of new antimicrobial agents. The imine group (-C=N-) in Schiff bases is often associated with their biological activity.

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)

The following table presents the MIC values of selected this compound derivatives against various bacterial and fungal strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4a Schiff BaseStaphylococcus aureus12.5Candida albicans25[6]
4b Schiff BaseEscherichia coli25Aspergillus niger50[6]
5a Zinc Complex of Reduced Schiff BaseE. coli0.0008 (mM)C. albicans>0.05 (mM)[7]
5b Zinc Complex of Reduced Schiff BaseS. aureus0.0008 (mM)--[7]

Note: Data for compounds 5a and 5b are presented in mM as reported in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading Incubation->MIC_Reading Result MIC Determination MIC_Reading->Result

Figure 2: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The structural versatility of this compound derivatives makes them attractive candidates for the design of specific enzyme inhibitors. Various studies have explored their potential to inhibit enzymes implicated in different diseases.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activity (IC50 or Ki values) of pyrimidine derivatives against specific enzymes. While data for this compound derivatives is emerging, related structures show significant potential.

Compound IDTarget EnzymeInhibition (IC50/Ki)Reference
6a α-GlucosidaseIC50: 40.84 µM[8]
7a Glutathione ReductaseKi: 0.979 µM[5]
8a MARK4IC50: 7.52 µM[9]
9a Dihydroorotate DehydrogenaseKi: 45 µM[10]
10a α-AmylaseIC50: 0.189 µM[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Detection: Add the detection reagent to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a privileged starting point for the development of a diverse range of biologically active molecules. The available data indicates that its derivatives, particularly Schiff bases and fused heterocyclic systems, possess significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds, paving the way for the discovery of novel therapeutics. The detailed experimental protocols provided in this guide aim to facilitate the continued exploration and evaluation of this promising class of compounds.

References

Unambiguous Structure Confirmation of Pyrimidine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For pyrimidine derivatives, a class of heterocyclic compounds central to numerous therapeutic agents, this structural confirmation is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property.[1][2][3] While various analytical techniques contribute to elucidating molecular structure, single-crystal X-ray crystallography remains the gold standard for providing definitive, high-resolution atomic arrangement in the solid state.[4]

This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of pyrimidine derivatives. It aims to equip researchers, scientists, and drug development professionals with the understanding to select the most appropriate techniques for their specific needs.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While NMR and MS are excellent for determining connectivity and molecular formula in solution, X-ray crystallography provides an unparalleled, detailed 3D map of the molecule's solid-state conformation.

Data Comparison:

The following table summarizes the type of structural data obtained from each technique.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinatesChemical environment & connectivity of nucleiMass-to-charge ratio (m/z)
Sample State Single CrystalSolution or Solid-StateGas Phase (from solid or solution)
Structural Data Precise bond lengths, bond angles, torsion angles, absolute configurationThrough-bond & through-space correlations (2D NMR), relative stereochemistryMolecular weight, elemental composition (HRMS), fragmentation patterns
Dynamic Information Limited (provides a time-averaged static structure)Provides insights into molecular dynamics and conformational flexibility in solution[5][6]Indirectly, through analysis of fragments
Hydrogen Atoms Difficult to locate precisely[7]Directly observableNot directly observed

Performance Comparison:

This table outlines the advantages and limitations of each method in the context of structural confirmation.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Resolution Atomic or near-atomic resolution[6]Lower resolution than crystallography, provides ensemble-averaged data[7]Provides molecular formula, not 3D structure
Key Advantage Unambiguous determination of 3D structure and stereochemistryNon-destructive, provides data on solution-state structure and dynamics[6]High sensitivity, requires very small sample amounts
Key Limitation Requires a suitable single crystal, which can be difficult to grow[8][9]Can be limited by the size and complexity of the molecule; interpretation can be complex[8]Does not provide information on atom connectivity or stereochemistry
Destructive? No, the crystal can often be recoveredNo[6]Yes, the sample is consumed
Typical Time Days to weeks (including crystallization)Hours to daysMinutes
Experimental Protocols

Reproducible and validated findings rely on detailed and standardized experimental protocols.

Protocol 1: Single-Crystal X-ray Crystallography

This protocol outlines the typical workflow for determining the structure of a novel pyrimidine derivative.

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal.[9][10] A common method is slow evaporation of a saturated solution of the pyrimidine derivative in a suitable solvent or solvent mixture. Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization.[10][11]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated.[9] The diffracted X-rays produce a pattern of spots that are recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed. The phase problem is solved using computational methods to generate an initial electron density map.[12] A molecular model is then built into this map and refined to best fit the experimental data, yielding the final 3D structure.[9]

Protocol 2: NMR Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve 1-5 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[13]

  • 2D NMR Data Acquisition: If the structure is not immediately obvious from 1D spectra, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC). These experiments reveal correlations between nuclei, establishing the connectivity of atoms within the molecule.

  • Data Analysis: Integrate ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to infer the electronic environment and neighboring atoms. Use 2D NMR data to piece together the molecular skeleton.

Protocol 3: Mass Spectrometry for Molecular Weight Determination

  • Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Analysis: The peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between these key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data & Confirmation start Synthesized Pyrimidine Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification ms Mass Spectrometry (MS) purification->ms Small Aliquot nmr NMR Spectroscopy (1D & 2D) purification->nmr 1-5 mg xrd X-ray Crystallography purification->xrd Bulk Material for Crystallization mw Molecular Weight & Formula Confirmed ms->mw connectivity Connectivity & Relative Stereochemistry Determined nmr->connectivity structure Absolute 3D Structure Confirmed xrd->structure mw->connectivity Complements connectivity->structure Complements

Caption: Workflow for the structure confirmation of a novel pyrimidine derivative.

G center Structure Confirmation xrd X-Ray Crystallography center->xrd Absolute 3D Structure (Solid State) nmr NMR Spectroscopy center->nmr Connectivity & Structure (Solution) ms Mass Spectrometry center->ms Molecular Formula xrd->nmr Complementary nmr->ms Complementary

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of Key Pyrimidine Intermediates.

The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules, with the pyrimidine core being a prevalent motif in numerous FDA-approved drugs. The two chlorine atoms on the pyrimidine ring offer distinct reactive sites for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dichloropyrimidines, supported by experimental data.

Catalyst Performance in Dichloropyrimidine Cross-Coupling

The regioselectivity of cross-coupling reactions with 2,4-dichloropyrimidines is a critical consideration. Generally, the C4 position is more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. However, recent advances have demonstrated that this selectivity can be inverted through judicious selection of the catalyst system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. For 2,4-dichloropyrimidine, a variety of palladium and nickel catalysts have been employed with varying degrees of success and selectivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProductYield (%)C4:C2 SelectivityReference
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O10024Phenylboronic acid2-Chloro-4-phenylpyrimidine85High (C4 selective)
Pd(PPh₃)₄ (0.5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Phenylboronic acid2-Chloro-4-phenylpyrimidine71High (C4 selective)
Ni(cod)₂ / PCy₃PCy₃K₃PO₄THF6018(4-chlorophenyl)boronic acidMixture of mono- and diarylated products38 (diarylated)1:3.8 (mono:di)
[Ni(PPh₂Me)₂(o-tolyl)Cl]PPh₂MeK₃PO₄MeCN6018(4-chlorophenyl)boronic acidMonoarylated product7519:1 (mono:di)

Key Observations:

  • Palladium-based catalysts , particularly Pd(PPh₃)₄, are effective for C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.

  • Microwave-assisted procedures can significantly reduce reaction times and catalyst loading while maintaining good yields.

  • Nickel-based catalysts offer an alternative, with ligand choice being critical for controlling mono- versus diarylation. Smaller, less electron-rich phosphine ligands like PPh₂Me in acetonitrile favor selective monoarylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, regioselectivity is a key challenge in the amination of dichloropyrimidines.

DichloropyrimidineAmineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)C4:C2 SelectivityReference
6-Aryl-2,4-dichloropyrimidineMorpholinePd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃LiHMDSTHFRT0.54-Morpholino-6-aryl-2-chloropyrimidine95>98:2
6-Aryl-2,4-dichloropyrimidineAnilineNoneNoneNoneDioxane100124-Anilino-6-aryl-2-chloropyrimidine92>98:2

Key Observations:

  • A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine at the C4 position can be achieved with aliphatic secondary amines using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system.

  • Interestingly, the reaction with aromatic amines proceeds with high C4 selectivity even in the absence of a catalyst, proceeding through an SNAr mechanism.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties. The reactivity of the two chlorine atoms in dichloropyrimidines can be exploited for selective functionalization.

DichloropyrimidineAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Amino-4,6-dichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6022-Amino-4-chloro-6-(phenylethynyl)pyrimidine85

Key Observations:

  • The Sonogashira reaction can proceed selectively at the C4(6) position of dichloropyrimidines, as demonstrated with 2-amino-4,6-dichloropyrimidine.

  • The choice of ligand on the palladium catalyst can influence the regioselectivity in di-iodinated purine systems, a related class of heterocycles, suggesting that similar control may be achievable for dichloropyrimidines.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

To a solution of 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) were added. The reaction mixture was stirred for 15 minutes at 100 °C in a microwave reactor. After completion, the reaction mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous Na

A Comparative Spectroscopic Guide to 4,6-Dichloropyrimidine-5-carbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,6-dichloropyrimidine-5-carbaldehyde and its structurally related analogues. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in synthetic organic chemistry and drug discovery.

Introduction to this compound and its Analogues

This compound is a key building block in organic synthesis, featuring a highly reactive pyrimidine core substituted with two chlorine atoms and an aldehyde group. These reactive sites allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic compounds with potential biological activities. Its analogues, typically synthesized through nucleophilic substitution of the chlorine atoms, exhibit a wide range of structural diversity and are of significant interest in medicinal chemistry. This guide focuses on the spectroscopic signatures that differentiate these compounds, providing a basis for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative analogues. The data for the analogues have been extracted from published literature, while the data for this compound are based on typical values for similar structures due to the limited availability of published spectra for this specific compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted)H-2~8.9s
CHO~10.2s
2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde[1]NH₂7.27s
Ar-H6.91-7.40m
NCH₂3.92m
OCH₃3.92m
CH₂3.02t
CHO9.84s
2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde[1]NH₂7.22s
Ar-H6.91-7.42m
OCH₂4.37q
NCH₂3.91t
CH₂3.03t
CH₃1.34t
CHO9.86s

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C=O~185
C-4, C-6~160
C-2~158
C-5~115
2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde[1]C=O181.9
C-4172.7
C-2162.6
C-6160.1
Ar-C116.8-143.8
C-595.6
OCH₃53.8
NCH₂52.8
CH₂28.2
2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde[1]C=O182.1
C-6172.4
C-2162.7
C-4160.1
Ar-C116.9-143.7
C-595.5
OCH₂62.2
NCH₂52.8
CH₂28.2
CH₃14.4

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

CompoundC=O StretchC=N StretchC-Cl StretchOther Key Bands
This compound (Predicted)~1700~1550-1600~700-800C-H (aldehyde) ~2850, 2750
2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde[1]1663--3486-3461 (NH₂ stretch)
2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde1660--3480-3450 (NH₂ stretch) (Predicted from similar compounds)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightMajor Fragments (m/z) (Predicted/Observed)
This compoundC₅H₂Cl₂N₂O176.99[M]+, [M-CHO]+, [M-Cl]+
2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeC₁₄H₁₄N₄O₂270.29[M]+ at 270.11 (observed)[1]
2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehydeC₁₅H₁₆N₄O₂284.31[M]+ (Expected)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A spectral width of -2 to 16 ppm was used with a relaxation delay of 1.0 seconds. 16 scans were accumulated.

  • ¹³C NMR Parameters: A spectral width of -10 to 220 ppm was used with a relaxation delay of 2.0 seconds. 1024 scans were accumulated.

  • Data Processing: The collected data was Fourier transformed, and the baseline was corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The obtained spectrum was baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350 °C.

  • Data Processing: The mass-to-charge ratio (m/z) of the detected ions was recorded.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the title compounds.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Structure Structure Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: A flowchart of the general workflow for spectroscopic analysis.

Structural Comparison

The diagram below illustrates the structural relationship between this compound and its analogues, highlighting the positions of substitution.

Caption: Structural relationship of the compared pyrimidine derivatives.

References

Predicting the Reactivity of Substituted Pyrimidines: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Predicting the reactivity of substituted pyrimidines is crucial for designing novel syntheses, understanding metabolic pathways, and developing new drug candidates. In silico computational methods offer a powerful, time- and cost-effective alternative to traditional trial-and-error experimentation for probing the reactivity of these molecules. This guide provides an objective comparison of various in silico approaches for predicting the reactivity of substituted pyrimidines, supported by comparative data and detailed methodologies.

Comparison of In Silico Predictive Methods

The reactivity of a molecule, particularly in the context of substituted pyrimidines, is governed by its electronic structure. Computational chemistry provides a suite of tools to model this and predict sites susceptible to electrophilic or nucleophilic attack, as well as the overall reaction energetics. The most common in silico methods include Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT) calculations, and molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate variations in the biological activity (or reactivity) of a series of compounds with changes in their molecular structures, described by molecular descriptors. These models are particularly useful for predicting the properties of new, unsynthesized compounds within the same chemical class.

A study on the acidities of pyrimidines employed a QSAR approach using quantum chemical calculations to estimate pKa values.[1][2] The energy difference (∆EH2O) between the parent compound and its dissociation product, calculated using Density-Functional Theory (DFT), served as a key descriptor.[1][2] This approach yielded excellent correlations for both cation-to-neutral (pKa1, R² = 0.965) and neutral-to-anion (pKa2, R² = 0.962) dissociations.[1][2] Another 2D QSAR study on pyrazolo[1,5-a]pyrimidine derivatives identified structural features that govern their Pim-1 kinase inhibitory activity.[3]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including reactivity. Key descriptors derived from DFT calculations include Frontier Molecular Orbitals (HOMO and LUMO), Fukui functions, and Electrostatic Potential (ESP) maps.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (E_GAP) is an indicator of molecular stability.[4] A smaller energy gap suggests higher reactivity.[4] For instance, in a study of pyrimidine-2-thiones, the HOMO and LUMO energies were calculated to predict their reactivity and stability.[4]

  • Fukui Functions: These functions are used to predict the local reactivity of different sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. Specifically, f+(r) predicts sites for nucleophilic attack (where an electron is added), and f-(r) predicts sites for electrophilic attack (where an electron is removed).[4]

  • Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule.[5][6] Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack.[5][6] This method is valuable for understanding intermolecular interactions and predicting reaction sites.[5][6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is extensively used in drug design to predict the binding affinity and mode of a ligand to the active site of a protein.[7][8] While primarily a tool for predicting biological activity, the docking score can be an indirect indicator of the reactivity of a pyrimidine derivative in a biological context. Several studies have successfully used molecular docking to predict the anticancer[7], anti-inflammatory[8], and antibacterial[9] potential of pyrimidine derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing different computational methods and their correlation with experimental results where available.

Compound ClassTarget/PropertyIn Silico MethodKey Descriptor(s)Predicted Value/CorrelationReference
PyrimidinesAcidity (pKa)QSAR / DFT (B3LYP/6-31+G(d,p))∆EH2OR² = 0.965 (pKa1), R² = 0.962 (pKa2)[1][2]
Pyrimidine-urea analoguesTNF-α production inhibition3D-QSAR CoMSIA & DockingCoMSIA fields, Docking scoreClassification model to separate active/inactive compounds[10]
Pyrazolo[1,5-a]pyrimidinesPim-1 Kinase Inhibition2D QSARStructural featuresIdentified key structural determinants of activity[3]
Pyrimidine-2-thionesAntiviral ActivityDFT (TD-SCF)HOMO-LUMO energy gapE_GAP values from 3.075 eV to ≥ 6.177 eV indicating varying stability[4]
2,4-dichloropyrimidinesS_NAr RegioselectivityDFT (wB97X-D/6-31G*)LUMO and LUMO mapsLUMO distribution explains C-4 selectivity in unsubstituted pyrimidine[11]
Pyrimidine derivativesAntibacterial (E. coli DHFR)Molecular Docking (Autodock4)Free binding energy (ΔG)ΔG values of -6.39, -6.08, and -6.60 kcal/mol for three derivatives[9]
Thiazolo-pyridopyrimidinesCDK4/6 InhibitionMolecular DockingDocking scoresIdentified compounds with stronger interactions for synthesis[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. Below are representative protocols for both computational and experimental validations.

In Silico Methodology: DFT Calculation of Reactivity Descriptors
  • Molecular Geometry Optimization: The 3D structure of the substituted pyrimidine is optimized using a DFT method, for example, the B3LYP functional with a 6-311G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure to determine the global reactivity.

  • Fukui Function Calculation: Single point energy calculations are performed on the N, N-1 (cation), and N+1 (anion) electron systems to calculate the Fukui functions for predicting local reactivity.

  • Electrostatic Potential Mapping: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.

Experimental Methodology: Synthesis and In Vitro Anticancer Activity Assay
  • Synthesis of Pyrimidine Derivatives: A common synthetic route involves the Biginelli reaction or other multicomponent reactions to construct the pyrimidine ring, followed by functional group modifications.[5][6] The final products are purified by recrystallization or column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[5][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., MCF-10A) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[5][6]

  • MTT Assay for Cytotoxicity:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 72 hours).[5]

    • After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Visualizing In Silico Workflows

Graphviz diagrams are provided to illustrate the logical flow of in silico reactivity prediction and its integration with experimental validation.

in_silico_workflow cluster_insilico In Silico Prediction cluster_dft_outputs DFT Descriptors cluster_experimental Experimental Validation mol_structure Define Substituted Pyrimidine Structure dft DFT Calculations (e.g., B3LYP/6-31G*) mol_structure->dft qsar QSAR Model Development mol_structure->qsar docking Molecular Docking mol_structure->docking homo_lumo HOMO/LUMO Energies dft->homo_lumo fukui Fukui Functions dft->fukui esp ESP Map dft->esp activity_prediction Predict Biological Activity (e.g., binding affinity) qsar->activity_prediction docking->activity_prediction reactivity_prediction Predict Reactivity (e.g., regioselectivity, pKa) homo_lumo->reactivity_prediction fukui->reactivity_prediction esp->reactivity_prediction synthesis Synthesis of Pyrimidine Derivatives reactivity_prediction->synthesis comparison Compare Predicted vs. Experimental Results reactivity_prediction->comparison activity_prediction->synthesis Prioritize Compounds activity_prediction->comparison assay In Vitro / In Vivo Reactivity or Activity Assay synthesis->assay assay->qsar Data for Model Refinement assay->comparison reactivity_descriptors cluster_global Global Reactivity Descriptors cluster_local Local Reactivity Descriptors (Site-Specific) pyrimidine Substituted Pyrimidine Electronic Structure 3D Geometry homo HOMO Energy Electron Donating Ability pyrimidine:f0->homo lumo LUMO Energy Electron Accepting Ability pyrimidine:f0->lumo fukui Fukui Functions (f+, f-) Susceptibility to Nucleophilic/ Electrophilic Attack pyrimidine:f0->fukui esp Electrostatic Potential (ESP) Charge Distribution pyrimidine:f0->esp gap HOMO-LUMO Gap Molecular Stability homo->gap lumo->gap

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyrimidine-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,6-Dichloropyrimidine-5-carbaldehyde, ensuring laboratory safety and environmental compliance.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a combustible solid and presents several health hazards.[1]

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): To minimize exposure risks, the following personal protective equipment must be worn:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[2][4]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially if dust formation is likely or when working outside of a chemical fume hood.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Eyewash stations and safety showers must be readily accessible.[4][6] Avoid all personal contact, including inhalation of dust.[2]

Step-by-Step Disposal Protocol

Due to its chemical structure as a halogenated organic compound, this compound must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[2][4]

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[5]

  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3]

2. Labeling of Hazardous Waste:

  • Affix a "Hazardous Waste" label to the container.[5]

  • The label must include the full chemical name: "this compound" (no abbreviations or formulas).[5]

  • For mixtures, list all constituents and their approximate percentages.[5]

3. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep containers tightly closed in a dry, cool place.[6] The recommended storage temperature is between 2-8°C.[1]

4. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • The recommended method of disposal for chlorinated organic compounds is controlled incineration with flue gas scrubbing.[4]

5. Container Decontamination:

  • Empty containers that held this compound must be decontaminated before recycling or disposal.

  • Triple-rinse the empty container with a suitable solvent.[4][5]

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[5]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

1. Evacuate and Isolate:

  • Immediately evacuate unnecessary personnel from the spill area.

  • For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[4]

2. Ventilate:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

3. Containment and Collection:

  • For dry spills, use dry clean-up procedures and avoid generating dust.[2] Carefully dampen the solid spill material with water to prevent it from becoming airborne.[4]

  • Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[4]

  • For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal.[2]

4. Decontamination:

  • Wash all contaminated surfaces with a soap and water solution.[4]

  • Collect all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Identify Waste: This compound (Solid or Contaminated Material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the original container empty? C->D E Triple-Rinse Container with Suitable Solvent D->E Yes H Store Waste Container in Designated Accumulation Area D->H No F Collect Rinsate as Hazardous Waste E->F G Dispose of Decontaminated Container as Non-Hazardous Waste E->G F->H I Arrange for Pickup by Licensed Waste Disposal Company (via EHS Department) H->I J Spill Occurs K Follow Spill Response Protocol: Evacuate, Ventilate, Contain, Decontaminate J->K K->C

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloropyrimidine-5-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.

The following table summarizes the required PPE for handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and airborne particles, preventing severe eye irritation.[1]
Hand Protection Chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended.[3][4] For prolonged contact, consider double-gloving. Inspect gloves before each use.Prevents skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to chlorinated solvents.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with organic vapor cartridges and P95 or P100 particulate filters.[3][5]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[1] Use in a well-ventilated area is crucial.
Protective Clothing A fully buttoned, chemical-resistant lab coat. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan for Safe Handling

Follow this step-by-step guide for all procedures involving this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the immediate vicinity.

  • Waste Container: A designated, properly labeled hazardous waste container for halogenated organic waste must be ready before starting any work.

Handling Procedure
  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing: To minimize dust generation, carefully weigh the solid compound on weighing paper or in a tared container within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately sized to prevent overflow.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[6]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1]

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

  • Surface Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution should be used, followed by a thorough rinse with water.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Cleanup: For small spills, wear full PPE and use an absorbent material to contain the spill. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic compound and must be collected in a designated, properly labeled waste container for this category of waste.[7][8] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept closed except when adding waste, and should not be filled to more than 90% capacity.[8]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don Required PPE prep_fume_hood->prep_ppe prep_waste Prepare Labeled Waste Container prep_ppe->prep_waste handling_weigh Weigh Compound prep_waste->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decon Decontaminate Surfaces handling_solution->post_decon disp_collect Collect in Halogenated Waste handling_solution->disp_collect Contaminated Materials post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash post_doff->disp_collect Used PPE disp_seal Seal Container disp_collect->disp_seal disp_dispose Dispose via Licensed Vendor disp_seal->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-Dichloropyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.